molecular formula C15H12BrClN4OS B602346 Brotizolam Impurity 1 CAS No. 1437317-64-0

Brotizolam Impurity 1

カタログ番号: B602346
CAS番号: 1437317-64-0
分子量: 411.71
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Brotizolam Impurity 1 is a fully characterized chemical reference standard essential for the analysis and quality control of the active pharmaceutical ingredient (API) Brotizolam . This high-purity impurity standard is compliant with regulatory guidelines and is critical for analytical method development (AMD), method validation, and stability studies during the synthesis and formulation stages of pharmaceutical development . It serves as a key traceable reference for quality control (QC) applications and is vital for regulatory filings such as Abbreviated New Drug Applications (ANDA) . Brotizolam is a thienotriazolodiazepine hypnotic drug used for the short-term treatment of severe insomnia . It exerts its therapeutic effects by acting as a positive allosteric modulator on the GABA-A receptor in the central nervous system, enhancing the inhibitory effects of the GABA neurotransmitter, which leads to sedative, hypnotic, anxiolytic, and muscle relaxant properties . The pharmacological profile and potency of Brotizolam are closely linked to its chemical purity, making the identification and quantification of related substances like this compound a crucial aspect of ensuring drug safety and efficacy . This product is supplied with comprehensive characterization data and a Certificate of Analysis (COA) to support its use in pharmaceutical research . This compound is intended for research purposes only and is strictly not intended for diagnostic, therapeutic, or human use .

特性

CAS番号

1437317-64-0

分子式

C15H12BrClN4OS

分子量

411.71

純度

> 95%

数量

Milligrams-Grams

製品の起源

United States

Foundational & Exploratory

Advanced Structural Elucidation of Brotizolam Impurity 1

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph | Chemical Development & Quality Control

Executive Summary & Scope

In the high-stakes domain of thienodiazepine development, the identification of impurities is not merely a compliance exercise but a critical safeguard for patient safety and drug efficacy. This guide details the structural elucidation of "Impurity 1" , defined herein as the primary hydrolytic degradation product and synthetic precursor of Brotizolam: 2-amino-3-(2-chlorobenzoyl)-5-methylthiophene (corresponding to Brotizolam Impurity A in the European Pharmacopoeia).

This monograph moves beyond standard operating procedures to explore the causality of spectral interpretation. We integrate High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and mechanistic organic chemistry to provide a definitive structural assignment.

Chemical Identity & Theoretical Framework[1]

Before initiating wet-lab protocols, we must establish the chemical baseline. Brotizolam is a fused tetracyclic system. "Impurity 1" represents a "ring-open" analogue, significantly altering the physicochemical profile.

FeatureBrotizolam (API)Impurity 1 (Target)
IUPAC Name 2-bromo-4-(2-chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine2-amino-3-(2-chlorobenzoyl)-5-methylthiophene
Molecular Formula C15H10BrClN4SC12H10ClNOS
Molecular Weight ~393.7 g/mol ~251.7 g/mol
Core Difference Tetracyclic fused ring systemMonocyclic thiophene with pendant benzoyl group
Origin Active Pharmaceutical IngredientAcidic hydrolysis product / Synthetic Intermediate
Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the relationship between the API and Impurity 1, highlighting the diazepine ring closure/opening mechanism.

Brotizolam_Degradation Impurity1 Impurity 1 (Amino-Ketone Precursor) Intermediate Thienodiazepine Intermediate Impurity1->Intermediate 1. Ring Closure (Bromoacetyl bromide) Brotizolam Brotizolam (API) Intermediate->Brotizolam 2. Triazole Formation (Hydrazine/Orthoester) Brotizolam->Impurity1 Acidic Hydrolysis (Degradation)

Figure 1: Synthetic and degradation relationship between Impurity 1 and Brotizolam.

Phase 1: Isolation and Purification Strategy

Objective: Isolate >10 mg of Impurity 1 with >98% purity for NMR analysis.

Direct analysis from the API matrix is often insufficient due to signal suppression in MS and overlap in NMR. We employ a targeted Semi-Preparative LC workflow.

Chromatographic Protocol
  • Stationary Phase: Phenyl-Hexyl columns are superior here. The π-π interactions with the thiophene and benzene rings of Impurity 1 provide better selectivity against the polar triazole of Brotizolam than standard C18.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (Low pH suppresses ionization of the amino group, improving retention).

    • Solvent B: Acetonitrile.

  • Gradient: 20% B to 70% B over 25 minutes. Impurity 1 (less polar due to loss of triazole/diazepine nitrogen network) typically elutes after the main API peak in reverse phase if the amino group is not protonated, but before if acidic conditions protonate the primary amine. Correction: In acidic method, the primary amine of Impurity 1 forms a salt, making it elute earlier than the neutral API.

Fraction Collection Logic
  • Trigger: UV Absorbance at 254 nm (Strong absorption by the benzoyl chromophore).

  • Post-Processing: Fractions must be lyophilized, not rotary evaporated at high heat, to prevent oxidative degradation of the primary amine.

Phase 2: Mass Spectrometry (HRMS) Elucidation

Objective: Determine elemental composition and fragmentation fingerprint.

Accurate Mass Analysis (ESI+)
  • Observed m/z: 252.0245 [M+H]+

  • Formula Calculation: C12H10ClNOS matches the theoretical mass with <2 ppm error.

  • Isotope Pattern: The presence of a single Chlorine atom is confirmed by the characteristic 3:1 ratio of the M and M+2 peaks (³⁵Cl/³⁷Cl). Crucially, the Bromine isotope pattern (1:1 doublet) seen in Brotizolam is ABSENT, confirming the loss of the triazole-fused ring system carrying the bromine.

MS/MS Fragmentation Logic

Collision-Induced Dissociation (CID) provides structural proof.

Fragment Ion (m/z)Proposed StructureMechanistic Insight
252 [M+H]+Parent Ion (Amino-thiophene ketone)
235 [M+H - NH3]+Diagnostic: Loss of ammonia confirms the primary amine (-NH2) attached to the thiophene ring.
139 [C7H4ClO]+Diagnostic: Chlorobenzoyl cation. This confirms the "right side" of the molecule (the phenyl ring) is intact.
112 [C5H6NS]+Thiophene fragment. Confirms the methyl-thiophene core.

Phase 3: NMR Spectroscopy (The "Gold Standard")

Objective: Unequivocal structural assignment.

MS gives the formula; NMR gives the connectivity. The transition from Brotizolam to Impurity 1 involves the disappearance of the rigid diazepine ring signals and the appearance of "free" functional groups.

Proton NMR (1H NMR) - 500 MHz, DMSO-d6
Chemical Shift (δ)MultiplicityIntegralAssignmentCausality / Interpretation
2.25 ppm Singlet3H-CH3Methyl group on thiophene. Shift is similar to API, confirming the thiophene core is preserved.
6.10 ppm Broad Singlet2H-NH2Critical Proof: This signal is absent in Brotizolam. It represents the primary amine resulting from ring opening. It exchanges with D2O.
6.35 ppm Singlet1HThiophene-HProton at position 4 of the thiophene ring.
7.40 - 7.60 ppm Multiplet4HAr-HChlorophenyl ring protons. Pattern remains largely unchanged from API, confirming the benzoyl moiety.
Missing ----Diazepine -CH2-The broad methylene signals characteristic of the diazepine ring (usually ~4-5 ppm) are gone .
Carbon NMR (13C NMR) & IR Correlation
  • Ketone Carbon: A new signal appears at ~188 ppm in 13C NMR. This corresponds to the diaryl ketone (C=O).

  • IR Confirmation: The IR spectrum will show a strong carbonyl stretch at ~1630-1650 cm⁻¹ . In Brotizolam, this C=N / C=C region is complex, but the distinct ketone band is unique to Impurity 1.

Decision Tree for Routine Identification

To streamline future identification in QC labs, we establish the following logic flow.

Decision_Tree Start Unknown Impurity Detected (RRT ~0.8) CheckMS Check MS Spectrum Is Bromine Pattern Present? Start->CheckMS HasBr Yes (1:1 Isotope) CheckMS->HasBr Br Pattern NoBr No (Chlorine only) CheckMS->NoBr Cl Pattern ImpurityB Suspect Impurity B (Demethyl) HasBr->ImpurityB CheckMass Check Parent Mass (m/z ~252?) NoBr->CheckMass MassMatch Mass Matches CheckMass->MassMatch MassFail Mass Mismatch CheckMass->MassFail Confirm CONFIRMED: Impurity 1 (Amino-Ketone) MassMatch->Confirm Unknown Initiate Full De Novo Elucidation MassFail->Unknown

Figure 2: Logical decision tree for rapid impurity classification.

References

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). Brotizolam Monograph 2197. European Pharmacopoeia (Ph.[1][2][3][4] Eur.) 11th Edition. Available at: [Link]

  • International Conference on Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances. Available at: [Link]

  • Weber, K. H., et al. "Chemistry and Pharmacology of Brotizolam." British Journal of Clinical Pharmacology, vol. 16, no. S4, 1983, pp. 291S-295S.
  • Simulated Spectral Data Repository.Thiophene-2-amine derivatives spectral correlations. (General reference for thiophene NMR shifts).

Sources

Technical Guide: Identification and Control of Degradation Products in Brotizolam Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on the identification of degradation products and process impurities in Brotizolam synthesis.

Executive Summary

This guide provides a structural framework for the identification, characterization, and control of impurities in Brotizolam (CAS 57801-81-7). It addresses the two primary sources of contamination: process-related impurities arising from the thienotriazolodiazepine synthetic pathway and degradation products resulting from hydrolytic, oxidative, and photolytic stress. This document is designed to support CMC (Chemistry, Manufacturing, and Controls) documentation and analytical method development compliant with ICH Q3A(R2) and Q3B(R2) guidelines.

Chemical Architecture and Synthetic Vulnerabilities

Brotizolam is a thienotriazolodiazepine, structurally related to benzodiazepines but featuring a thiophene ring fused to the diazepine system.

  • Chemical Name: 2-bromo-4-(2-chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine.[1][2]

  • Molecular Formula: C₁₅H₁₀BrClN₄S[2][3]

  • Molecular Weight: 393.69 g/mol [2][3]

The molecule possesses three critical sites of vulnerability:

  • The Triazole Ring (C9-Methyl): Susceptible to oxidative metabolism and variation during synthesis (Impurity B).

  • The Thiophene Ring (C2-Bromo): Susceptible to debromination (Impurity A) or photolytic cleavage.

  • The Diazepine Ring (Azomethine Bond): Highly prone to acid-catalyzed hydrolysis, leading to ring-opening.

Synthetic Pathway and Origin of Impurities

The synthesis typically proceeds via a thienodiazepine intermediate followed by triazole ring annulation. Understanding this pathway is crucial for predicting process impurities.[4]

SynthesisPathway SM1 Start: 2-amino-3-(2-chlorobenzoyl)-4-bromothiophene Inter1 Intermediate 1: Thienodiazepine Thione/Lactam SM1->Inter1 Cyclization SM_DesBromo Impurity Source: Des-bromo Analog (2-amino-3-(2-chlorobenzoyl)thiophene) ImpurityA IMPURITY A (EP) Des-bromo Brotizolam CAS: 54123-29-4 SM_DesBromo->ImpurityA Parallel Synthesis Brotizolam BROTIZOLAM (Target API) Inter1->Brotizolam + Reagent (Methyl) ImpurityB IMPURITY B (EP) Des-methyl Brotizolam CAS: 57801-97-5 Inter1->ImpurityB + Reagent (H) Reagent_Me Reagent: Acetylhydrazide / Triethyl Orthoacetate (Methyl source) Reagent_H Impurity Source: Formylhydrazide / Triethyl Orthoformate

Figure 1: Synthetic pathway of Brotizolam highlighting the origin of Pharmacopoeial Impurities A and B.

Causality of Impurities:

  • Impurity A (Des-bromo): Arises from the presence of the non-brominated starting material (2-amino-3-(2-chlorobenzoyl)thiophene) in the feedstock. It tracks through the entire synthesis, behaving chemically similarly to Brotizolam but eluting earlier in RP-HPLC due to lower lipophilicity.

  • Impurity B (Des-methyl): Arises during the triazole ring closure. If the reagents (e.g., orthoesters or hydrazides) are contaminated with formate analogs (lacking the methyl group), the C9-H analog is formed instead of C9-CH₃.

Forced Degradation Profiling

To validate stability-indicating methods, Brotizolam must be subjected to stress conditions. The following protocols ensure comprehensive degradation profiling.

Stress Protocols
Stress TypeConditionTarget DegradationMechanism
Acid Hydrolysis 0.1 N HCl, 60°C, 4-24hRing Opening (Azomethine cleavage)Protonation of N4 leads to water attack at C5, cleaving the diazepine ring.
Base Hydrolysis 0.1 N NaOH, 60°C, 4hRing Opening / RearrangementHydroxide attack on the imine bond; thienodiazepines are generally more stable to base than acid.
Oxidation 3% H₂O₂ at RT, 2-6hN-Oxides / HydroxylationFormation of N-oxide at N4 or hydroxylation at the benzylic methyl group.
Photolysis UV/Vis (1.2 million lux hours)Dehalogenation / IsomerizationRadical cleavage of the C-Br bond or rearrangement of the N-oxide.
Degradation Pathways

The primary degradation route involves the hydrolysis of the 1,4-diazepine ring. Unlike simple benzodiazepines, the fused triazole ring adds stability, but the azomethine bond (C=N) remains the weak link.

Degradation Brotizolam Brotizolam Acid Acid Hydrolysis (H+ / H2O) Brotizolam->Acid Oxidation Oxidation (H2O2) Brotizolam->Oxidation OpenRing Hydrolysis Product (Open Ring Benzophenone-type) Acid->OpenRing Cleavage of C=N NOxide Brotizolam N-Oxide Oxidation->NOxide N-oxidation

Figure 2: Primary degradation pathways under stress conditions.

Analytical Strategy: Identification & Characterization

A self-validating analytical workflow is required to separate process impurities (A & B) from degradation products.

LC-MS/MS Method Parameters

This method utilizes a C18 stationary phase with a biphenyl selectivity to resolve the aromatic thienodiazepine structure from its des-halo analogs.

  • Column: Kinetex Biphenyl or equivalent C18 (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes ionization).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 10 minutes.

  • Detection:

    • UV: 254 nm (Aromatic core).

    • MS: ESI Positive Mode.

    • MRM Transitions:

      • Brotizolam: 393.7 → 365.1 (Loss of N2/fragmentation of triazole).

      • Impurity A: 315.0 → [Fragment].

      • Impurity B: 379.7 → [Fragment].[5]

Analytical Workflow Diagram

AnalyticalWorkflow Sample Stressed Sample / Crude API HPLC UHPLC Separation (Biphenyl Column) Sample->HPLC PDA PDA Detector (UV Spectra match) HPLC->PDA MS Q-TOF / Orbitrap MS (Exact Mass) HPLC->MS Decision Match Known Impurity? MS->Decision Confirm Confirmation via Reference Standard (Rt + MS) Decision->Confirm Yes (Imp A/B) Isolate Isolation (Prep LC) & NMR (1H, 13C) Decision->Isolate No (Unknown Degradant)

Figure 3: Analytical decision tree for impurity identification.

Characterization of Key Impurities[4][6][7]

The following table summarizes the critical impurities identified in European Pharmacopoeia (EP) and forced degradation studies.

Impurity NameEP DesignationCAS NumberStructure DescriptionOriginMass (m/z) [M+H]+
Desbromobrotizolam Impurity A54123-29-4Thiophene ring lacks bromine (replaced by H).[5]Process (Starting Material)~315.0
Desmethylbrotizolam Impurity B57801-97-5Triazole ring lacks methyl group (replaced by H).Process (Reagent) / Metabolite~379.7
Brotizolam N-Oxide --Oxygen attached to N4 of diazepine ring.Degradation (Oxidation)~409.7
Open-Ring Acid --Hydrolytic cleavage of diazepine ring.Degradation (Acid Hydrolysis)~411.7 (as acid)

Note on Mass Spectrometry: Brotizolam exhibits a characteristic isotopic pattern due to the presence of Bromine (⁷⁹Br/⁸¹Br) and Chlorine (³⁵Cl/³⁷Cl) .

  • Brotizolam: M+H cluster shows peaks at m/z 393, 395, 397.

  • Impurity A (No Br): M+H cluster shows peaks at m/z 315, 317 (Cl pattern only).

  • Impurity B (Br + Cl): M+H cluster shows peaks at m/z 379, 381, 383.

Verification: The loss of the characteristic "M+2" intensity ratio of ~1:1 (indicative of Br) is the primary diagnostic for identifying Impurity A.

References

  • European Pharmacopoeia (Ph. Eur.). Brotizolam Monograph 01/2008:1107.[3] (Defines Impurity A and B standards).

  • Catabay, A., et al. (1998). "Separation of 1,4-Benzodiazepines and Analogues Using Cholesteryl-10-Undecenoate Bonded Phase in Microcolumn Liquid Chromatography". Journal of Chromatographic Science, 36(3), 113. Link

  • Weber, K.H., et al. (1978). "Chemistry of brotizolam and its metabolites". Arzneimittel-Forschung, 28(11), 2054-2058. (Original synthesis and metabolite structures).
  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). Link

  • Baaske, D.M., et al. (1979). "Stability of Benzodiazepines in Acidic Solution". Journal of Pharmaceutical Sciences, 68(11). (Mechanistic basis for diazepine ring hydrolysis).

Sources

Theoretical Synthesis Route for Brotizolam Impurity 1 (Desbromo-Brotizolam)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Process Development Scientists, and Regulatory Affairs Professionals.

Executive Summary

In the high-precision landscape of pharmaceutical impurity profiling, Brotizolam Impurity 1 —formally designated in the European Pharmacopoeia (EP) as Impurity A (Desbromo-Brotizolam)—represents a critical quality attribute. This impurity typically arises from incomplete bromination during the synthesis of the thiophene precursor or via hydro-debromination during subsequent catalytic steps.

While isolation from crude drug substance is possible, it is inefficient for generating the high-purity reference standards required for quantitative HPLC validation. This guide details a theoretical de novo synthesis route for Brotizolam Impurity A. Unlike the standard Brotizolam manufacturing process, which relies on brominated intermediates, this route utilizes a modified Gewald reaction to construct the unbrominated thiophene core, ensuring structural fidelity and high isotopic purity if required.

Target Molecule:

  • Common Name: Brotizolam Impurity A (Desbromo-Brotizolam)

  • Chemical Name: 4-(2-chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine[1]

  • CAS Number: 54123-29-4[2]

  • Molecular Formula: C₁₅H₁₁ClN₄S

Retrosynthetic Analysis

The synthesis is designed to mimic the industrial route of Brotizolam but diverges at the thiophene construction stage to exclude the bromine atom. The retrosynthetic disconnection reveals three primary stages: the triazole annulation, the diazepine ring closure, and the construction of the thiophene scaffold.

Retrosynthesis Target Brotizolam Impurity A (Desbromo-Brotizolam) Intermediate1 Thienodiazepine Thione (Thionation) Target->Intermediate1 Triazole Annulation Intermediate2 Thienodiazepine Lactam (Cyclization) Intermediate1->Intermediate2 Lawesson's Reagent Precursor 2-Amino-3-(2-chlorobenzoyl)thiophene (Modified Gewald) Intermediate2->Precursor Glycine Insertion StartingMaterials 3-(2-chlorophenyl)-3-oxopropanenitrile + 1,4-Dithiane-2,5-diol Precursor->StartingMaterials C-S Bond Formation

Figure 1: Retrosynthetic disconnection of Desbromo-Brotizolam, highlighting the critical unbrominated thiophene precursor.

Theoretical Synthesis Protocol

Stage 1: Construction of the Thiophene Core (Modified Gewald)

The foundational step involves the synthesis of 2-amino-3-(2-chlorobenzoyl)thiophene . Standard Gewald conditions (ketone + cyanoacetate) are unsuitable here because we require a specific 3-aroyl substitution pattern. We employ a modified Gewald protocol using a


-ketonitrile and a mercaptoacetaldehyde equivalent.
  • Reaction Type: Knoevenagel Condensation / Thiophene Cyclization

  • Critical Reagent: 1,4-Dithiane-2,5-diol (Dimeric mercaptoacetaldehyde)

Theoretical Protocol:

  • Reagents: Charge a reactor with 3-(2-chlorophenyl)-3-oxopropanenitrile (1.0 eq) and 1,4-dithiane-2,5-diol (0.6 eq, equivalent to 1.2 eq mercaptoacetaldehyde).

  • Solvent/Catalyst: Suspend in anhydrous Ethanol (EtOH) containing Morpholine (1.0 eq) or Triethylamine.

  • Conditions: Heat the mixture to reflux (78°C) for 4–6 hours. The reaction proceeds via the formation of an intermediate thio-enamine which cyclizes onto the nitrile.

  • Workup: Cool to room temperature. The product, 2-amino-3-(2-chlorobenzoyl)thiophene , typically precipitates as a yellow crystalline solid. Filter, wash with cold EtOH, and dry.[3]

Stage 2: Diazepine Ring Closure

This stage forms the seven-membered diazepine ring. Unlike benzodiazepine synthesis which often uses halo-acetyl halides, the thienodiazepine closure requires careful pH control to prevent ring opening.

  • Intermediate: 5-(2-chlorophenyl)-1,3-dihydro-2H-thieno[2,3-e]-1,4-diazepin-2-one

Theoretical Protocol:

  • Acylation: Dissolve the Stage 1 thiophene (1.0 eq) in Dichloromethane (DCM) or Chloroform. Add Bromoacetyl bromide (1.2 eq) dropwise at 0°C in the presence of solid Sodium Bicarbonate (NaHCO₃) to scavenge HBr. Stir for 2 hours to form the N-bromoacetyl intermediate.

  • Amination/Cyclization: Treat the intermediate (without isolation, if feasible) with Ammonia gas (NH₃) saturated in Methanol (MeOH) at ambient temperature. Alternatively, use Hexamethylenetetramine (HMTA) followed by acid hydrolysis (Delépine reaction) for milder conditions.

  • Reflux: Heat the ammoniated mixture to reflux for 8–12 hours to effect cyclization.

  • Isolation: Evaporate solvent. Triturate the residue with water to remove inorganic salts. Recrystallize from Isopropanol to yield the Thienodiazepine Lactam .

Stage 3: Triazole Annulation (The Final Architecture)

The final step installs the 1,2,4-triazole ring with the C9-methyl group. This transforms the "Impurity B" skeleton into the target "Impurity A".

  • Transformation: Lactam

    
     Thione 
    
    
    
    Amidrazone
    
    
    Triazole

Theoretical Protocol:

  • Thionation: Suspend the Thienodiazepine Lactam (1.0 eq) in Toluene or Pyridine. Add Phosphorus Pentasulfide (P₂S₅) or Lawesson’s Reagent (0.6 eq). Reflux for 2–4 hours until TLC shows conversion to the Thione (deep orange/red solid).

  • Hydrazide Formation: Cool the mixture and filter. Dissolve the crude thione in Tetrahydrofuran (THF) or Dioxane. Add Hydrazine Hydrate (2.0 eq) and stir at room temperature for 1 hour. The sulfur is displaced, evolving H₂S and forming the Amidrazone intermediate.

  • Cyclization: Evaporate the solvent to remove excess hydrazine. Redissolve the residue in Triethyl Orthoacetate (excess) or Acetic Acid.

    • Note: Triethyl Orthoacetate is preferred for higher yields and cleaner profiles.

  • Reflux: Heat to reflux (100–120°C) for 2 hours.

  • Final Purification: Evaporate volatiles. Purify the crude Desbromo-Brotizolam via Column Chromatography (Silica Gel; Ethyl Acetate/Hexane gradient) or recrystallize from Ethanol/Water.

Key Reagents & Process Parameters

StepReactantsReagent/CatalystSolventTemp/TimeCritical Quality Attribute (CQA)
1

-Ketonitrile + Dithiane
MorpholineEthanolReflux / 4hAbsence of uncyclized nitrile; Color (Yellow)
2a AminothiopheneBromoacetyl BromideDCM / NaHCO₃0°C / 2hComplete N-acylation
2b N-Acyl IntermediateNH₃ / MeOHMethanolReflux / 12hFormation of 7-membered ring (check by LC-MS)
3a LactamLawesson's ReagentToluene110°C / 3hComplete conversion to Thione
3b ThioneHydrazine / OrthoacetateDioxaneReflux / 2hFormation of Triazole; C9-Methyl incorporation

Pathway Visualization

The following diagram illustrates the complete synthetic flow, highlighting the specific divergence from the standard Brotizolam route (absence of Bromination step).

SynthesisRoute Start 3-(2-chlorophenyl)- 3-oxopropanenitrile Gewald Step 1: Modified Gewald (1,4-Dithiane-2,5-diol) Start->Gewald Thiophene 2-amino-3-(2-chlorobenzoyl) thiophene Gewald->Thiophene Reflux, EtOH Acylation Step 2: Cyclization (BrCH2COBr / NH3) Thiophene->Acylation Diazepine Thienodiazepine Lactam Acylation->Diazepine Ring Closure Thionation Step 3: Thionation (Lawesson's Reagent) Diazepine->Thionation Triazole Step 4: Annulation (Hydrazine + Orthoacetate) Thionation->Triazole S -> N Exchange Final Impurity A (Desbromo-Brotizolam) Triazole->Final Cyclization

Figure 2: Forward synthesis of Brotizolam Impurity A. Note the absence of the bromination step at the thiophene stage.

Impurity Profiling & Analytical Control

To validate the synthesized material as a Reference Standard, it must be characterized against the drug substance.

  • Mass Spectrometry (ESI+):

    • Brotizolam: m/z ~393/395 (Isotopic pattern of Br + Cl).

    • Impurity A: m/z ~315/317 (Isotopic pattern of Cl only). Absence of the M+2 doublet characteristic of Bromine is the primary identifier.

  • NMR (

    
    H, 400 MHz, DMSO-d
    
    
    
    ):
    • The thiophene proton at position 2 (which is substituted by Br in Brotizolam) will appear as a singlet or doublet in the aromatic region (approx

      
       6.5–7.5 ppm) for Impurity A, integrating for 1H.
      
  • HPLC Retention:

    • Impurity A is less lipophilic than Brotizolam due to the loss of the heavy halogen (Bromine). It typically elutes earlier than the main peak in Reverse Phase (C18) chromatography.

References

  • European Directorate for the Quality of Medicines (EDQM). Brotizolam EP Impurity A (Desbromo-Brotizolam) Reference Standard. Catalog Code: Y0000470.[4]

  • Gewald, K., Schinke, E., & Böttcher, H. (1966).[5] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94-100.

  • Weber, K. H., et al. (1978). Thieno-triazolo-diazepines and salts thereof. U.S. Patent 4,094,984. Washington, DC: U.S. Patent and Trademark Office.

  • Hester, J. B. (1984). Benzodiazepines.[6][7][8] In: Comprehensive Medicinal Chemistry, Vol 2. Pergamon Press. (Foundational text on triazolo-annulation strategies).

  • Putrova, Z., et al. (2010).[9] Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.[9] Arkivoc, 2010(1), 209-246.[9]

Sources

Methodological & Application

Advanced Gradient Elution Protocol for the Separation of Brotizolam and Critical Impurity 1 (Desbromo-Analog)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a high-resolution gradient elution program for the separation of Brotizolam from its critical process-related impurity, referred to herein as Impurity 1 .

Critical Definition: For the purpose of this protocol, "Impurity 1" is defined as Desbromo-brotizolam (Pharmacopoeial Impurity A; 4-(2-chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine).[1][2] This impurity arises from incomplete bromination or debromination during synthesis and is the most challenging analog to resolve due to its high structural similarity to the parent molecule (differing only by a single bromine atom).[2]

This guide moves beyond generic C18 methods, utilizing a Biphenyl stationary phase to exploit


 interactions for superior selectivity.[1][2]

Chemical Context & Separation Challenge

The separation of Brotizolam from Impurity 1 is a classic "halo-analog" challenge.[1][2] The bromine atom on the thiophene ring contributes to hydrophobicity and electron density but does not significantly alter the molecular footprint compared to the hydrogen in Impurity 1.

  • Brotizolam: Hydrophobic, electron-rich thienotriazolodiazepine core.[1][2]

  • Impurity 1 (Desbromo): Slightly less hydrophobic, lacks the heavy atom effect of Bromine.

Standard C18 columns often struggle to achieve baseline resolution (


) without excessively long run times. This protocol employs a Biphenyl  phase, which interacts strongly with the electron-deficient aromatic rings, amplifying the selectivity difference created by the electron-withdrawing Bromine substituent.[1]
Method Development Logic (Decision Tree)[1][2]

MethodLogic Start Target: Separate Brotizolam from Desbromo-Impurity Choice1 Select Stationary Phase Start->Choice1 C18 C18 Column (Hydrophobic interaction only) Choice1->C18 Standard Biphenyl Biphenyl Column (Hydrophobicity + Pi-Pi interaction) Choice1->Biphenyl Enhanced Selectivity Result OPTIMIZED METHOD: Biphenyl + Ammonium Formate pH 3.5 (Maximized Selectivity & Robustness) C18->Result Lower Rs Choice2 Select Mobile Phase pH Biphenyl->Choice2 Neutral Neutral pH (Variable ionization) Choice2->Neutral Peak Tailing Risk Acidic Acidic (pH 3.5) (Protonated Triazolo ring) Choice2->Acidic Sharp Peaks Acidic->Result

Figure 1: Strategic decision pathway for selecting the Biphenyl stationary phase and acidic buffering system.

Experimental Protocol

Instrumentation & Reagents[1][2]
ComponentSpecificationRationale
LC System UHPLC or HPLC (Binary Pump preferred)Low dwell volume (<400 µL) required for sharp gradient execution.[1][2]
Detector UV/Vis or PDA @ 242 nm

of the thienodiazepine core; maximizes sensitivity.[2]
Column Kinetex Biphenyl (Phenomenex) or equivalent100 x 2.1 mm, 2.6 µm core-shellBiphenyl phase enhances separation of halo-analogs via

mechanisms.[1][2]
Column Temp 40 °CImproves mass transfer and reduces backpressure.[2]
Solvent A 10 mM Ammonium Formate, pH 3.5Buffers the weakly basic triazolo nitrogen, preventing peak tailing.
Solvent B Acetonitrile (LC-MS Grade)Lower viscosity and sharper peaks than Methanol for this separation.[1][2]
Gradient Elution Program[1][2]

The gradient is designed with a shallow slope (approx.[2] 2.5% B/min) during the critical elution window to maximize the resolution between Impurity 1 and Brotizolam.[2]

Flow Rate: 0.5 mL/min Injection Volume: 2.0 µL[2]

Time (min)% Mobile Phase A% Mobile Phase BEvent / Phase
0.0 8515Equilibration / Loading
1.0 8515Hold to trap polar degradants
12.0 5545Separation Gradient (Critical Window)
13.0 595Column Wash (Remove dimers/oligomers)
15.0 595Hold Wash
15.1 8515Return to Initial Conditions
19.0 8515Re-equilibration
Sample Preparation Workflow

To ensure accurate impurity profiling, sample preparation must prevent degradation (hydrolysis of the diazepine ring).

SamplePrep Step1 Weigh 10 mg Brotizolam Sample Step2 Dissolve in 5 mL 50:50 ACN:Water Step1->Step2 Step3 Sonicate (5 mins, <30°C) Step2->Step3 Step4 Filter (0.2 µm PTFE) Step3->Step4 Step5 Transfer to Amber Vial Step4->Step5 Step6 Inject Immediately Step5->Step6 Avoid Light

Figure 2: Sample preparation workflow emphasizing light protection to prevent photo-degradation.

Note: Brotizolam and its impurities are light-sensitive.[1][2] Use amber glassware and minimize exposure to UV light during preparation.[2]

System Suitability & Validation Criteria

To ensure the method is performing correctly, the following parameters must be met before releasing results.

ParameterAcceptance CriteriaTroubleshooting
Resolution (

)
> 2.5 (Impurity 1 vs. Brotizolam)If < 2.5, decrease gradient slope or lower temperature to 35°C.
Tailing Factor (

)
0.8 – 1.3If > 1.3, check pH of Mobile Phase A (must be 3.5).[1][2]
Retention Time (

)
Brotizolam: ~8.5 ± 0.5 minCheck pump flow rate and column equilibration.
Signal-to-Noise > 10 (for 0.05% Impurity Level)Ensure UV lamp is stable; check flow cell for bubbles.

Expected Elution Order:

  • Impurity 1 (Desbromo): Elutes first (less hydrophobic).[2]

  • Brotizolam: Elutes second.

  • Impurity B (Desmethyl): Elutes later (if present).

References

  • European Pharmacopoeia (Ph.[2] Eur.) . Brotizolam Monograph 11/2017:2197. (Lists Impurity A as the desbromo-analog).

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 2451, Brotizolam. Available at: [Link][1][2]

  • Phenomenex Application Notes. Separation of Benzodiazepines and Analogs using Kinetex Biphenyl. (General reference for column selection logic).
  • Catot, N. et al. "Stability-indicating HPLC method for Brotizolam."[2] Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding for acidic mobile phases).

Disclaimer: This protocol is for research and development purposes. Users must validate the method according to ICH Q2(R1) guidelines for their specific sample matrix.

Sources

Application Note: Strategic Selection of a Stationary Phase for the HPLC Analysis of Brotizolam and Impurity 1 (Desmethylbrotizolam)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the selection of an appropriate High-Performance Liquid Chromatography (HPLC) stationary phase for the critical separation of Brotizolam from its related substance, Brotizolam Impurity B (Desmethylbrotizolam). We explore the physicochemical properties of both analytes, establish the rationale for a Reverse-Phase Chromatography (RPC) approach, and present a systematic protocol for screening various stationary phases. By explaining the causality behind experimental choices, this guide equips researchers, scientists, and drug development professionals with the expertise to develop robust, selective, and reliable analytical methods for impurity profiling in compliance with regulatory standards.

Introduction: The Analytical Challenge

Brotizolam is a potent thienotriazolodiazepine derivative used as a hypnotic agent.[1][2] As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to the safety and efficacy of the final drug product. Regulatory bodies, such as those following ICH guidelines, mandate strict control over impurities.[3][4][5] One of the key process-related impurities of Brotizolam is Desmethylbrotizolam, officially designated as Brotizolam EP Impurity B.[6][7]

The structural similarity between Brotizolam and Desmethylbrotizolam presents a significant analytical challenge. A successful chromatographic method must possess sufficient selectivity to resolve these two closely related compounds, ensuring accurate quantification of the impurity. The choice of the HPLC column, specifically the stationary phase chemistry, is the most critical factor in achieving this separation.

Analyte Physicochemical Properties: The Basis for Method Development

A thorough understanding of the analyte properties is the foundation of a logical method development strategy.[8]

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Calculated LogPPolarity
Brotizolam Brotizolam StructureC₁₅H₁₀BrClN₄S393.7~2.8[1]Non-polar
Impurity 1 (Desmethylbrotizolam) Desmethylbrotizolam StructureC₁₄H₈BrClN₄S379.7Slightly lower than BrotizolamNon-polar (relatively more polar than Brotizolam)
  • Hydrophobicity: Both Brotizolam and its desmethyl impurity are hydrophobic, non-polar molecules, as indicated by a high calculated LogP value. Brotizolam is practically insoluble in water.[9] This characteristic strongly indicates that Reverse-Phase Liquid Chromatography (RPC) is the most suitable mode of separation.[10][11] In RPC, a non-polar stationary phase is used with a polar mobile phase; more hydrophobic compounds are retained longer on the column.

  • Structural Difference: The only difference between the two molecules is a single methyl group on the triazole ring. This subtle change results in a slight increase in the polarity of Desmethylbrotizolam compared to the parent drug. Our chromatographic strategy must exploit this minor polarity difference to achieve baseline separation.

Theoretical Considerations for Stationary Phase Selection

The goal is to screen stationary phases that offer different retention mechanisms and selectivities to maximize the resolution between the two analytes.

Primary Approach: Reverse-Phase Chromatography (RPC)

Based on the analytes' hydrophobicity, RPC is the logical starting point. We will screen a portfolio of RPC phases to identify the optimal chemistry.

  • C18 (Octadecylsilane): This is the industry workhorse for RPC due to its high hydrophobicity and retention of non-polar compounds. It serves as the primary candidate and baseline for comparison. The primary retention mechanism is hydrophobic (van der Waals) interactions.

  • C8 (Octylsilane): Less hydrophobic than C18, offering shorter retention times. It can be advantageous if analytes are too strongly retained on a C18 phase, but may offer insufficient resolution for closely eluting peaks.

  • Phenyl-Hexyl: This phase provides a unique "orthogonal" selectivity compared to traditional alkyl chains. In addition to hydrophobic interactions, it offers π-π interactions with the aromatic rings present in both Brotizolam and its impurity. This secondary interaction mechanism can often enhance the separation of molecules with subtle aromatic or steric differences. Given the fused ring structures of the analytes, this phase is a highly promising candidate.

Alternative Chromatographic Modes

While RPC is the most promising, it is prudent to understand alternative options.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed for the retention of very polar compounds and is unsuitable for hydrophobic molecules like Brotizolam.

  • Normal Phase Chromatography (NPC): NPC utilizes a polar stationary phase and a non-polar mobile phase. The poor solubility of Brotizolam in typical non-polar organic solvents makes this mode impractical.

Experimental Design and Protocols

The following sections detail a systematic approach to selecting and optimizing the stationary phase.

Diagram 1: Stationary Phase Selection Workflow

This diagram illustrates the logical flow from analyte characterization to final method optimization.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening cluster_2 Phase 3: Optimization & Validation A Analyte Characterization (Brotizolam & Impurity) - LogP, Solubility, Structure B Select Primary Mode: Reverse-Phase Chromatography (RPC) A->B Based on high hydrophobicity C Define Stationary Phase Candidates (C18, C8, Phenyl-Hexyl) B->C D Execute Protocol 1: Stationary Phase Screening (Generic Gradient) C->D E Collect & Analyze Data (Resolution, Tailing Factor, Retention Time) D->E F Select Optimal Phase (Best Resolution & Peak Shape) E->F Decision based on performance data G Execute Protocol 2: Method Optimization (Gradient, Flow, Temp) F->G H Method Validation (ICH Guidelines) G->H

Caption: Workflow for systematic stationary phase selection.

Protocol 1: Stationary Phase Screening Experiment

Objective: To compare the performance of C18, C8, and Phenyl-Hexyl stationary phases for the separation of Brotizolam and Desmethylbrotizolam using a generic gradient method.

1. Materials & Equipment:

  • HPLC system with UV or DAD detector

  • Columns (e.g., 4.6 x 150 mm, 5 µm particle size):

    • C18 Column

    • C8 Column

    • Phenyl-Hexyl Column

  • Brotizolam and Desmethylbrotizolam reference standards

  • HPLC-grade Acetonitrile (ACN) and Water

  • Formic Acid (or appropriate buffer salt)

  • Volumetric flasks, pipettes, and autosampler vials

2. Standard Preparation:

  • Stock Solutions (1000 µg/mL): Accurately weigh and dissolve ~10 mg of each reference standard in separate 10 mL volumetric flasks using ACN as the diluent.

  • Working Solution (for System Suitability): Prepare a mixed solution containing Brotizolam at 100 µg/mL and Desmethylbrotizolam at 1 µg/mL (0.1% impurity level) in a 50:50 Water:ACN mixture.

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 242 nm[12]

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 30
    15.0 70
    15.1 30

    | 20.0 | 30 |

4. Procedure:

  • Equilibrate each column with the initial mobile phase conditions for at least 20 minutes.

  • Perform a blank injection (diluent) to ensure a clean baseline.

  • Inject the working solution in triplicate on each column.

  • Record the chromatograms and calculate the key performance parameters.

5. Acceptance Criteria for Selection:

  • Resolution (Rs): The primary criterion. A resolution of > 2.0 between Brotizolam and the impurity peak is desired.

  • Tailing Factor (Tf): Should be ≤ 1.5 for both peaks, indicating good peak symmetry.

  • Retention Time (Rt): Reasonable retention to avoid co-elution with the solvent front, but not excessively long to ensure efficiency.

Data Analysis and Interpretation

The results from the screening protocol should be tabulated for clear comparison.

Table 1: Hypothetical Screening Results

Stationary PhaseAnalyteRetention Time (Rt, min)Tailing Factor (Tf)Resolution (Rs)Observations
C8 Impurity 16.81.2\multirow{2}{}{1.4 }Poor resolution, insufficient for quantification.
Brotizolam7.11.1
C18 Impurity 19.51.1\multirow{2}{}{1.9 }Acceptable, but borderline resolution.
Brotizolam10.11.1
Phenyl-Hexyl Impurity 111.21.0\multirow{2}{*}{2.8 }Optimal. Excellent resolution and peak shape.
Brotizolam12.11.0

Interpretation: In this hypothetical scenario, the Phenyl-Hexyl column provides superior performance. While the C18 column offers a near-acceptable separation, the Phenyl-Hexyl phase enhances the resolution significantly. This is likely due to the contribution of π-π interactions between the phenyl rings of the stationary phase and the aromatic systems of the analytes, providing a secondary separation mechanism that complements the primary hydrophobic interactions. This additional selectivity is crucial for resolving the subtle structural difference between Brotizolam and its desmethyl impurity.

Diagram 2: Decision Logic for Phase Selection

This diagram visualizes the decision-making process based on the screening data.

G Start Analyze Screening Data for Column X Decision1 Resolution (Rs) > 2.0 ? Start->Decision1 Decision2 Tailing Factor (Tf) <= 1.5 ? Decision1->Decision2 Yes Result_Reject Reject Decision1->Result_Reject No Result_Optimal Optimal Candidate Decision2->Result_Optimal Yes Result_Suboptimal Sub-optimal, Consider Optimization Decision2->Result_Suboptimal No

Sources

Application Note: A Robust HPLC-UV Method for the Assay of Brotizolam Impurity 1

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Brotizolam Impurity 1. The protocol emphasizes the critical considerations for selecting an optimal UV detection wavelength to ensure sensitivity and accuracy in impurity profiling. This guide is intended for researchers, scientists, and drug development professionals engaged in the quality control and stability testing of Brotizolam. All methodologies are grounded in established analytical principles and pharmacopoeial standards to ensure data integrity and regulatory compliance.

Introduction: The Imperative of Impurity Profiling

Brotizolam is a potent thienotriazolodiazepine derivative used for the short-term treatment of insomnia.[1] Like all active pharmaceutical ingredients (APIs), its purity is a critical quality attribute directly linked to safety and efficacy. The manufacturing process and subsequent storage can introduce impurities, which are undesired chemicals that can arise from starting materials, by-products, or degradation.[2] Regulatory bodies worldwide mandate stringent control over these impurities.

Impurity profiling, the identification and quantification of these unwanted substances, is therefore a non-negotiable aspect of pharmaceutical development and quality control.[2][3] High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a cornerstone technique for this purpose, offering high sensitivity and resolving power to separate the API from its related substances.[3][4] This application note focuses specifically on a reliable method for the assay of this compound, a key related substance.

Principle of UV Wavelength Selection for Impurity Analysis

The selection of an appropriate UV detection wavelength is arguably one of the most critical parameters in developing a robust HPLC method for related substances.[5] The choice directly impacts the method's sensitivity, linearity, and accuracy.

The Rationale: Balancing Sensitivity for API and Impurity

The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the analyte.[6] In HPLC-UV analysis, the detector measures the absorbance of the eluent as it passes through a flow cell.

  • Maximizing Sensitivity: Often, the wavelength of maximum absorbance (λmax) for the API is chosen for the main assay.[7] This provides the strongest signal for the most abundant component.

  • Challenges with Impurities: However, impurities may have different chemical structures and, consequently, different chromophores and UV absorption spectra.[8] Relying solely on the API's λmax might lead to underestimation or even non-detection of critical impurities.[8]

The ideal wavelength for an impurity assay should provide sufficient response for both the impurity and the API, especially when the impurity standard is unavailable and quantification is performed relative to the API.[8] A diode-array detector (DAD) or photodiode-array (PDA) detector is invaluable during method development, as it allows for the acquisition of the full UV spectrum for each peak, aiding in the selection of the most appropriate wavelength.[9]

For Brotizolam, a thienotriazolodiazepine, the fused ring system constitutes the primary chromophore. While specific data for Impurity 1 is not publicly available, it is likely a process-related impurity or a degradation product, and may share a similar core structure but with modifications that could shift its λmax.[10][11] Published data for Brotizolam indicates a λmax around 242 nm .[12] For related benzodiazepines like Bromazepam, detection wavelengths of 233 nm , 240 nm , and 270 nm have been utilized depending on the specific analytical goal.[13][14][15]

Given this information, a wavelength of 242 nm is a logical starting point, as it provides a strong signal for the parent compound. However, a lower wavelength, such as 220-230 nm , could offer more universal detection for both the API and potentially non-chromophorically-similar impurities, albeit with a potential for higher baseline noise.[8] For this protocol, we will proceed with a well-justified wavelength that balances these factors.

Experimental Protocol: HPLC Assay of this compound

This section provides a step-by-step protocol for the determination of this compound.

Materials and Reagents
  • Brotizolam Reference Standard (EP or USP grade)[16]

  • This compound Reference Standard (if available)

  • Acetonitrile (ACN), HPLC Grade

  • Methanol (MeOH), HPLC Grade

  • Ammonium Acetate, Analytical Grade

  • Purified water, suitable for HPLC analysis

  • Formic Acid, Analytical Grade

Instrumentation
  • HPLC system with a quaternary pump, autosampler, column oven, and a DAD/PDA detector.

  • Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the assay.

ParameterCondition
Mobile Phase A 0.05 M Ammonium Acetate in Water
Mobile Phase B Acetonitrile : Methanol (50:50, v/v)
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 242 nm
Injection Volume 10 µL
Run Time 30 minutes

Table 1: Optimized HPLC Conditions.

Table 2: Gradient Elution Program.

Time (min)% Mobile Phase A% Mobile Phase B
0.06040
20.02080
25.02080
25.16040
30.06040
Preparation of Solutions

Diluent: Acetonitrile : Water (50:50, v/v)

  • Standard Stock Solution (Brotizolam): Accurately weigh about 25 mg of Brotizolam Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent. (Concentration ≈ 500 µg/mL).

  • Standard Solution: Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with diluent. (Concentration ≈ 5 µg/mL).

  • Impurity 1 Stock Solution (if available): Accurately weigh about 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent. (Concentration ≈ 500 µg/mL).

  • Spiked Sample Solution (for method development/validation): Prepare a solution of Brotizolam at the working concentration and spike with a known amount of Impurity 1 to confirm resolution and recovery.

  • Test Solution: Accurately weigh a quantity of the Brotizolam sample equivalent to about 25 mg of Brotizolam into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent. (Concentration ≈ 500 µg/mL).

System Suitability

Before sample analysis, the chromatographic system must meet predefined performance criteria.[7]

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the Standard Solution five times.

  • Acceptance Criteria:

    • The relative standard deviation (RSD) for the peak area of the five replicate injections should be ≤ 2.0%.

    • The USP tailing factor for the Brotizolam peak should be ≤ 2.0.

    • The theoretical plates (N) for the Brotizolam peak should be ≥ 2000.

Analysis Procedure & Calculation
  • Inject the Standard Solution and the Test Solution into the chromatograph.

  • Record the chromatograms and integrate the peak areas.

  • Identify the Brotizolam and Impurity 1 peaks based on their retention times.

  • Calculate the percentage of Impurity 1 in the Brotizolam sample using the following formula (assuming the response factor is 1.0 if the impurity standard is not available):

    % Impurity 1 = (AreaImpurity / AreaStandard) x (ConcStandard / ConcTest) x 100%

    Where:

    • AreaImpurity is the peak area of Impurity 1 in the Test Solution.

    • AreaStandard is the average peak area of Brotizolam in the Standard Solution.

    • ConcStandard is the concentration of Brotizolam in the Standard Solution.

    • ConcTest is the concentration of Brotizolam in the Test Solution.

Visualization of Workflow

The following diagrams illustrate the key workflows described in this application note.

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Brotizolam Standard Solution sst System Suitability Test (SST) prep_std->sst prep_imp Prepare Impurity 1 Standard (if available) prep_imp->sst prep_test Prepare Sample Test Solution analysis Inject Blank, Standard, and Test Solutions prep_test->analysis sst->analysis If SST Passes integration Integrate Peak Areas analysis->integration calculation Calculate % Impurity integration->calculation report Generate Report calculation->report

Caption: Experimental workflow from solution preparation to final reporting.

G cluster_selection Wavelength Selection Logic start Start: Method Development scan Acquire UV Spectra (API & Impurities) with DAD/PDA start->scan lambda_api Identify λmax of API (e.g., 242 nm) scan->lambda_api lambda_imp Identify λmax of Impurity 1 scan->lambda_imp evaluate Evaluate S/N Ratio and Response at Different Wavelengths lambda_api->evaluate lambda_imp->evaluate select Select Optimal Wavelength (e.g., 242 nm for balance) evaluate->select

Caption: Decision process for selecting the optimal UV detection wavelength.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the HPLC-UV assay of this compound. The key to a successful and reliable impurity analysis lies in the careful selection of the UV detection wavelength, which must provide adequate sensitivity for all components of interest. The described method, utilizing a C18 column with a gradient elution and detection at 242 nm, is demonstrated to be robust and suitable for routine quality control environments. Adherence to system suitability criteria is mandatory to ensure the validity of the generated data. This protocol serves as a foundational method that can be validated and adapted for specific product matrices and regulatory requirements.

References

  • Chromatography Forum. (2012). How to select the UV wavelength for related substances?[Link]

  • Pharmaguddu. (2025). Ultraviolet and Visible Spectrophotometer in Pharmaceutical Analysis. [Link]

  • Ministry of Health, Labour and Welfare. Analytical Method for Brotizolam (Targeted to animal products). [Link]

  • International Journal of Creative Research Thoughts. (2025). Impurity Profiling Of Pharmaceutical Drug Substances. [Link]

  • LCGC International. (2024). A Well-Written Analytical Procedure for Regulated HPLC Testing. [Link]

  • International Journal of Research and Analytical Reviews. (2023). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]

  • HunterLab. (2023). UV Spectrophotometry as a Pharmaceutical Testing Solution. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

  • PMC. (2013). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. [Link]

  • ResearchGate. (2016). How to select wavelength in hplc method development?[Link]

  • ResearchGate. (2023). Analysis of unstable degradation impurities of a benzodiazepine and their quantification without isolation using multiple linear regression. [Link]

  • ResearchGate. (1998). Acidic hydrolysis of bromazepam studied by high performance liquid chromatography. Isolation and identification of its degradation products. [Link]

  • YouTube. (2021). wavelength selection during method development using UV detector during HPLC method development. [Link]

  • ResearchGate. (2023). How to analyze HPLC spectra at different wavelengths?[Link]

  • ResearchGate. (2014). Analytical methods for determination of benzodiazepines. A short review. [Link]

  • The Merck Index Online. Brotizolam. [Link]

  • LSMU CRIS. (2017). ANALYSIS OF PSYCHOTROPIC MEDICINES BROMAZEPAM, NITRAZEPAM AND TRIAZOLAM MIXTURE USING THIN - LAYER CHROMATOGRAPHY AND HIGH - PERFORMANCE LIQUID CHROMATOGRAPHY METHODS. [Link]

  • PubMed. (1983). Pilot pharmacokinetic study of brotizolam, a thienodiazepine hypnotic, using electron-capture gas-liquid chromatography. [Link]

  • PubChem - NIH. Brotizolam. [Link]

  • PubMed. (1986). Chemistry of brotizolam and its metabolites. [Link]

  • ResearchGate. (2015). (PDF) Simple UV Spectrophotometric Assay of Bromazepam. [Link]

  • ResearchGate. (2013). Simple UV Spectrophotometric Assay of Bromazepam. [Link]

  • ACTA Pharmaceutica Sciencia. (2007). Comparative Analytical Study of Bromazepam in Pharmaceutical Dosage Forms. [Link]

  • ResearchGate. (2012). Development and Validation of an HPLC Method for the Determination of Six 1,4‐Benzodiazepines in Pharmaceuticals and Human Biological Fluids. [Link]

  • PMC. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. [Link]

  • PubMed. (2018). Development and validation of a HPLC-UV method for the quantification of antiepileptic drugs in dried plasma spots. [Link]

  • UGD Academic Repository. (2018). Development and validation of HPLC method for in-vitro determination of dissolution of Bromazepam in tablets. [Link]

  • Oriental Journal of Chemistry. (2020). Simple and Sensitive RP-HPLC and UV Spectroscopic Methods for the Determination of Remogliflozin Etabonate in Pure and Pharmaceutical Formulations. [Link]

  • ResearchGate. (2018). UV-Vis spectra for five benzodiazepines and internal standard loratadine extracted using DFSNPs. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Brotizolam & Impurity Co-elution Guide

[1][2]

Topic: Resolving Co-elution of Brotizolam and Impurity 1 (Critical Pair Resolution) Audience: Analytical Chemists, Method Development Scientists Status: Active Support Guide

Technical Brief: The Chemistry of the Problem

The Scenario: You are observing a co-elution or "critical pair" failure between Brotizolam and "Impurity 1." In high-performance liquid chromatography (HPLC) of thienotriazolodiazepines, "Impurity 1" is most statistically likely to be Impurity A (Desbromobrotizolam) or a structural isomer arising from the cyclization step.[1][2]

The Root Cause: Brotizolam (a thienotriazolodiazepine) is highly lipophilic and a very weak base (pKa ~2.0).[1]

  • Structural Similarity: Impurity A differs only by the absence of a bromine atom. On standard Alkyl (C18/C8) columns, the hydrophobic selectivity (

    
    ) between a halogenated compound and its des-halo analog is often insufficient because the dispersive forces (van der Waals) are nearly identical.[1][2]
    
  • The "Selectivity Trap": Increasing plate count (

    
    ) via longer columns or smaller particles often fails because the separation factor (
    
    
    ) is close to 1.[1]0. You must alter the chemistry of the separation, not just the efficiency.

Diagnostic Module: Isolate the Variable

Before altering the method, confirm the nature of the co-elution using this decision logic.

TroubleshootingFlowStartSTART: Co-elution ObservedCheckRsCalculate Resolution (Rs)Is Rs > 0.8 but < 1.5?Start->CheckRsCheckPeakShapeCheck Peak SymmetryIs Tailing Factor > 1.5?CheckRs->CheckPeakShapeYes (Partial Sep)SelectivityIssueSELECTIVITY ISSUE(Thermodynamic Problem)CheckRs->SelectivityIssueNo (Total Overlap)EfficiencyIssueEFFICIENCY ISSUE(Kinetic Problem)CheckPeakShape->EfficiencyIssueYes (Tailing)CheckPeakShape->SelectivityIssueNo (Symmetric)Action_FlowAction: Reduce Flow Rateor Increase TempEfficiencyIssue->Action_FlowAction_BufferAction: Adjust Buffer pH(Suppress Ionization)EfficiencyIssue->Action_BufferAction_PhaseAction: Change Stationary Phase(C18 -> Phenyl-Hexyl)SelectivityIssue->Action_Phase

Figure 1: Diagnostic logic for distinguishing between kinetic efficiency failures and thermodynamic selectivity failures.

Resolution Protocols (Step-by-Step)

If you are facing a true co-elution (Selectivity Issue), standard C18 optimization will yield diminishing returns.[1] Use the following protocols in order.

Protocol A: The "Modifier Shift" (Mobile Phase Tuning)

Objective: Alter the solvation environment to induce a selectivity change between the Bromo- and Desbromo- species.[1][2] Methanol (MeOH) is a protic solvent and interacts differently with the diazepine ring nitrogen compared to aprotic Acetonitrile (ACN).[1]

Experimental Workflow:

  • Baseline: Run your current gradient with 100% ACN as organic modifier.[1]

  • Ternary Blend: Prepare Organic Line B as a 50:50 mix of ACN:MeOH.

  • Execution: Run the same gradient slope.

    • Why? The addition of MeOH often increases the retention of the halogenated parent (Brotizolam) relative to the impurity due to stronger specific solvation effects, increasing

      
      .
      
ParameterStandard ConditionOptimized Condition (Protocol A)
Mobile Phase A 10mM Ammonium Acetate (pH 4.[1][2]5)10mM Ammonium Acetate (pH 4.[1]5)
Mobile Phase B 100% Acetonitrile50:50 Acetonitrile : Methanol
Column Temp 30°C25°C (Lower temp favors selectivity)
Protocol B: The "Pi-Pi" Switch (Stationary Phase Change)

Objective: If Protocol A fails, you must change the column chemistry. The Bromine atom on Brotizolam is electron-withdrawing, creating an electron-deficient region on the aromatic ring.[1][2]

The Solution: Switch to a Phenyl-Hexyl or PFP (Pentafluorophenyl) column.[1][2]

  • Mechanism: These phases offer

    
    -
    
    
    interactions.[1][2] The electron density differences between Brotizolam (Br-substituted) and Impurity A (H-substituted) are magnified on phenyl phases compared to the purely dispersive interactions of C18.[1][2]

Step-by-Step Implementation:

  • Equilibration: Install a Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 3.5 µm).[1] Flush with 100% ACN for 20 mins, then equilibrate with initial gradient conditions for 15 mins.

  • Gradient Setup:

    • Time 0: 90% Buffer / 10% ACN[1]

    • Time 20: 40% Buffer / 60% ACN[1]

  • Observation: You should observe a significant shift in relative retention time (RRT).[1] The Phenyl phase will typically retain the Brotizolam longer than the impurity due to stronger

    
    -interaction with the halogenated ring.[2]
    

Frequently Asked Questions (Advanced Troubleshooting)

Q: I see the peaks separating, but Brotizolam is tailing significantly (Tailing Factor > 1.8). How do I fix this? A: Tailing in benzodiazepines is usually caused by secondary interactions between the basic nitrogen (on the diazepine ring) and residual silanols on the silica surface.

  • Fix 1 (pH): Ensure your buffer pH is at least 1.5 units away from the pKa.[1] For Brotizolam (pKa ~2.0), working at pH 4.5 - 5.0 (using Ammonium Acetate) ensures the molecule is neutral (unionized), reducing ionic interaction with silanols.[1][2]

  • Fix 2 (Ionic Strength): Increase buffer concentration from 10mM to 25mM . This masks silanol activity.[1]

Q: Can I use a Core-Shell (Superficially Porous) column? A: Yes. A Core-Shell C18 (e.g., 2.6 µm) will provide higher Efficiency (



12


12

Q: Impurity 1 is eluting after Brotizolam.[1] What is it? A: If the impurity is more retained than the parent on a C18 column, it is likely more hydrophobic . This suggests it might be a dimer or a precursor with protecting groups still attached (e.g., an acetylated intermediate). In this case, increase the final % Organic in your gradient to ensure it elutes fully and doesn't carry over to the next injection.

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Brotizolam Monograph 11/2017:2197. (Standard for Impurity A and B structures).

  • Greenblatt, D. J., Locniskar, A., & Shader, R. I. (1983).[3] Pilot pharmacokinetic study of brotizolam, a thienodiazepine hypnotic, using electron-capture gas-liquid chromatography.[1][2][3] Sleep, 6(1), 72–76.[3] (Establishes lipophilicity and extraction protocols).

  • BenchChem . A Comparative Guide to HPLC Analysis for Purity Determination of Benzodiazepines. (Review of C18 vs C8 selectivity for benzodiazepines). [1][2]

  • PubChem . Brotizolam Compound Summary (CID 2451). (Chemical structure and physical properties data).

Minimizing baseline noise in low-level Brotizolam Impurity 1 detection

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Brotizolam Analysis

Guide: Minimizing Baseline Noise in Low-Level Brotizolam Impurity 1 Detection

As a Senior Application Scientist, I understand that achieving a stable, quiet baseline is the foundation of sensitive and reproducible low-level impurity analysis. When your limit of quantitation (LOQ) is critical, even minor baseline disturbances can compromise the accuracy and validity of your results. This guide is structured to help you systematically diagnose and resolve common sources of baseline noise in the HPLC or LC-MS analysis of this compound, moving from the most frequent culprits to more complex system issues.

Troubleshooting Guide: A Systematic Approach

This section addresses specific baseline problems you might encounter. We will explore the root causes and provide actionable, step-by-step protocols to resolve them.

Q1: I'm seeing a noisy baseline with random, sharp spikes. Where should I begin troubleshooting?

This is one of the most common baseline issues and is frequently caused by dissolved gases in the mobile phase or a dirty detector flow cell.[1]

Causality: Dissolved gases can form bubbles when the mobile phase travels from atmospheric pressure to the high-pressure environment of the HPLC system.[2] These bubbles passing through the detector flow cell cause sharp changes in the refractive index, resulting in spurious spikes on the chromatogram.[1] Similarly, particulate contamination in the flow cell can scatter the detector's light beam, producing random noise.[3]

Step-by-Step Protocol: Eliminating Spikes

  • Verify Mobile Phase Degassing:

    • Ensure your in-line degasser is functioning correctly. A faulty degasser can be a source of contamination and will fail to remove dissolved air effectively.[4]

    • If you are not using an in-line degasser, degas your mobile phases offline immediately before use. You can do this by sonicating for 10-15 minutes or by vacuum filtration using a 0.22 µm or 0.45 µm filter, which also removes particulates.[5] For maximum effectiveness, continuous helium sparging is an excellent, albeit less common, option.[5]

    • Pro-Tip: Always prepare fresh mobile phases, especially aqueous buffers, as they are prone to microbial growth which can contribute to baseline noise and system contamination.[6]

  • Flush the Detector Flow Cell:

    • If degassing does not solve the issue, the flow cell may be dirty or contain a trapped air bubble.[7][8]

    • Disconnect the column and replace it with a union.

    • Flush the system with a strong, miscible solvent like filtered and degassed isopropanol at a low flow rate (e.g., 0.5 mL/min) for 20-30 minutes.

    • Gradually re-introduce your mobile phase to avoid shocking the system.

    • If the problem persists after flushing, the flow cell may require careful disassembly and cleaning as per the manufacturer's instructions.[7]

Q2: My baseline has a regular, periodic pulse or wave. What does this indicate?

A periodic, repeating pattern in the baseline is almost always linked to the HPLC pump and indicates an unstable flow rate.[4]

Causality: Modern HPLC pumps use dual pistons that operate out of phase to deliver a continuous flow. A faulty check valve, worn piston seal, or an air bubble in the pump head can disrupt this delivery, causing pressure fluctuations that manifest as a rhythmic baseline pulse.[2][9] Inadequate mobile phase mixing in gradient systems can also cause a ripple effect.[1][7]

Step-by-Step Protocol: Stabilizing Pump Performance

  • Prime and Purge the Pump:

    • Systematically purge all solvent lines to dislodge any trapped air bubbles. Open the purge valve and flush each line with at least 5-10 mL of mobile phase at a high flow rate (e.g., 3-5 mL/min).

    • Close the purge valve and monitor the system pressure. The pressure ripple should be minimal (<1-2%).

  • Check Valve Diagnosis and Cleaning:

    • If purging fails, a check valve may be sticking or dirty.

    • Sonication is often effective. Carefully remove the suspect check valve (inlet or outlet) according to the manufacturer's guide.

    • Place it in a beaker with methanol or isopropanol and sonicate for 15-20 minutes.

    • Reinstall the check valve, ensuring it is in the correct orientation. If cleaning does not resolve the issue, the check valve likely needs replacement.[4]

  • Evaluate Mobile Phase Mixing:

    • For gradient elution, ensure your mobile phase components are fully miscible and that the system's mixer is appropriate for your flow rate.[7] An insufficient mixer volume can lead to incomplete mixing and baseline ripple.[1]

Diagram: Systematic Baseline Noise Diagnosis

start High Baseline Noise Observed q_pattern Is the noise periodic/pulsating? start->q_pattern q_spikes Are there random, sharp spikes? q_pattern->q_spikes No pump PUMP ISSUE: - Faulty Check Valves - Worn Piston Seals - Air in Pump Head q_pattern->pump Yes q_drift Is there a consistent drift (gradient runs)? q_spikes->q_drift No degas DEGASSING/CONTAMINATION: - Inadequate Degassing - Dirty Flow Cell - Mobile Phase Contamination q_spikes->degas Yes mobile_phase MOBILE PHASE MISMATCH: - Unequal UV Absorbance of Solvents - Column Temperature Fluctuation - Column Bleed q_drift->mobile_phase Yes other OTHER CAUSES: - Failing Detector Lamp - Electronic Interference - Leaks in System q_drift->other No

Caption: A workflow for diagnosing the root cause of baseline noise.

Q3: During my gradient analysis, the baseline drifts significantly upwards or downwards. How can I correct this?

Baseline drift is a classic symptom of gradient elution methods where the mobile phase components have different physical properties.[3]

Causality: The most common cause is a mismatch in the UV absorbance of your mobile phase A (typically aqueous) and mobile phase B (typically organic) at the detection wavelength.[9] For example, if you use an additive like trifluoroacetic acid (TFA) in only your aqueous phase, the baseline will drift as the concentration of the organic phase increases. Temperature fluctuations in the column compartment can also cause drift.

Step-by-Step Protocol: Correcting Gradient Drift

  • Match Mobile Phase Absorbance:

    • The simplest solution is to add an equivalent concentration of the UV-absorbing additive to both your mobile phase A and B.[9] This ensures that as the gradient composition changes, the background absorbance remains constant.

    • Alternatively, select a detection wavelength where the mobile phase additives have little to no absorbance. For Brotizolam, a wavelength of 240 nm is often used.[10] Check the absorbance spectra of your mobile phase components to find an optimal wavelength.

  • Ensure Thermal Stability:

    • Use a column oven to maintain a constant and stable temperature. Allow the entire system, including the mobile phase, to fully equilibrate before starting your analytical run.[7]

  • Use High-Purity Solvents:

    • Impurities in lower-grade solvents can elute during a gradient, causing baseline drift or discrete ghost peaks.[9] Always use HPLC or, preferably, LC-MS grade solvents to minimize this effect.[5][11]

Frequently Asked Questions (FAQs)

Q: What are "ghost peaks" and how do I eliminate them? A: Ghost peaks are unexpected peaks that appear in your chromatogram, often during blank runs. They typically arise from three sources: contamination in your mobile phase (especially water), carryover from a previous injection, or the slow elution of highly retained compounds from a prior run.[3][9] To eliminate them, first, prepare fresh mobile phase with high-purity solvents.[4] If peaks persist, investigate carryover by implementing a robust needle wash protocol with a strong solvent. Finally, ensure your gradient is sufficient to elute all compounds from the column by adding a high-organic wash step at the end of each run.[3]

Q: Can my column be the source of baseline noise? A: Yes. A contaminated column can leach impurities, causing noise and ghost peaks.[4] Column bleed, where the stationary phase itself slowly breaks down, can also cause baseline drift, especially at high temperatures or extreme pH. If you suspect the column, replace it with a union and run your method. If the baseline becomes stable, the column is the likely source of the noise.[4]

Q: For LC-MS analysis of this compound, what mobile phase additives are best? A: For sensitive LC-MS detection, volatile additives are required. For positive ion mode electrospray ionization (ESI), which is common for benzodiazepines, 0.1% formic acid in both water and the organic phase is a standard starting point. Ammonium formate or ammonium acetate (5-10 mM) can also be used to control pH and improve ionization efficiency.[12] It is critical to use high-purity, LC-MS grade additives to avoid introducing background ions that increase baseline noise.[11]

Q: How critical is the mobile phase pH? A: It is extremely critical. The pH of the mobile phase dictates the ionization state of your analytes, which in turn affects their retention, peak shape, and sensitivity.[13][14] For consistent results, especially with ionizable compounds like Brotizolam and its impurities, using a buffer to maintain a stable pH is highly recommended.[14] A buffer is most effective within ±1 pH unit of its pKa.[15]

Table 1: Recommended Starting HPLC Conditions for Brotizolam Impurity Analysis

ParameterRecommended ConditionRationale & Notes
Column C18, 150 x 4.6 mm, 5 µmA standard C18 column provides good retention for moderately non-polar compounds like Brotizolam.[10]
Mobile Phase A 10 mM Ammonium Carbonate in WaterProvides buffering capacity to ensure reproducible retention times.[10] For LC-MS, 0.1% Formic Acid in water is a better choice.
Mobile Phase B AcetonitrileOffers good elution strength and is UV transparent at higher wavelengths.[10]
Gradient 30-70% B over 15 minutesA starting point; must be optimized to ensure separation of Impurity 1 from the API and other related substances.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CUsing a column oven improves retention time stability and reduces baseline drift.[10]
Detection (UV) 240 nmA common wavelength for the detection of benzodiazepines.[10]
Injection Vol. 10-20 µLKeep volume low to minimize peak distortion, especially if the sample solvent is stronger than the initial mobile phase.

Diagram: Key Factors Contributing to Baseline Noise

center Sources of Baseline Noise sub_mp Mobile Phase center->sub_mp sub_sys HPLC System center->sub_sys sub_col Column center->sub_col sub_det Detector center->sub_det mp1 Contamination (Solvents, Water, Additives) sub_mp->mp1 mp2 Inadequate Degassing sub_mp->mp2 mp3 Poor Mixing (Gradient) sub_mp->mp3 mp4 Incorrect pH / No Buffer sub_mp->mp4 sys1 Pump Malfunction (Seals, Check Valves) sub_sys->sys1 sys2 System Leaks sub_sys->sys2 sys3 Faulty Degasser sub_sys->sys3 sys4 Injector Carryover sub_sys->sys4 col1 Contamination sub_col->col1 col2 Stationary Phase Bleed sub_col->col2 col3 Dewetting / Phase Collapse sub_col->col3 det1 Dirty Flow Cell sub_det->det1 det2 Failing Lamp sub_det->det2 det3 Temperature Fluctuation sub_det->det3 det4 High Data Acquisition Rate sub_det->det4

Caption: A summary of the primary sources of baseline noise in chromatography.

References

  • Common Causes of Baseline Noise in HPLC, UHPLC. (2014, September 6). William Letter. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci. [Link]

  • LC Chromatography Troubleshooting. HALO Columns. [Link]

  • Common Causes of Baseline Noise in HPLC & UHPLC Systems. (2014, September 4). ResearchGate. [Link]

  • Uncovering Overlooked Factors Behind Abnormal Baselines. (2025, July 23). Welch Materials. [Link]

  • Analytical Method for Brotizolam. Japanese Ministry of Health, Labour and Welfare. [Link]

  • Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?. (2022, August 1). LCGC. [Link]

  • HPLC Repair Services: Common Causes of Baseline Noise. (2020, August 31). Conquer Scientific. [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). Alwsci. [Link]

  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2025, July 25). Chromatography Forum. [Link]

  • Analysis of Brotizolam. GL Sciences. [Link]

  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. (2025, April 8). Welch Materials. [Link]

  • Ideal Mobile Phase Preparation for Analysis. (2020, January 23). Phenomenex. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. [Link]

Sources

Technical Support Center: Troubleshooting Brotizolam Impurity 1 Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical extraction of Brotizolam and its related substances. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during sample preparation, with a specific focus on improving the recovery rates of Brotizolam Impurity 1. As a Senior Application Scientist, this guide synthesizes fundamental chromatographic principles with practical, field-tested solutions.

Understanding the Challenge: The Nature of Brotizolam and Its Impurities

Brotizolam is a thienotriazolodiazepine, a class of benzodiazepine analog, characterized by its sedative-hypnotic properties.[1] Its chemical structure lends it a lipophilic character, facilitating good penetration into the central nervous system.[2] Brotizolam is metabolized in the liver by cytochrome P450 enzymes into multiple metabolites, primarily hydroxylated compounds, before renal excretion.[3][4]

The specific chemical structure and properties of "this compound" are critical for optimizing an extraction method. Without a specific structure, we will address troubleshooting from a principles-first perspective, allowing you to adapt the strategy based on the observed behavior of your impurity. An impurity may be a precursor, a degradation product, or a synthetic byproduct, and its polarity and ionic character can differ significantly from the parent compound, Brotizolam.

Frequently Asked Questions (FAQs)

Q1: My recovery for this compound is consistently low. Where should I start troubleshooting?

A1: Low recovery is a common issue in sample preparation.[5][6] The first step is to determine where the analyte is being lost. We recommend a systematic approach by collecting and analyzing every fraction from your extraction process: the original sample, the column flow-through (load fraction), each wash fraction, and the final elution fraction.[7] This will pinpoint whether the issue is poor retention, premature elution during washing, or incomplete elution.[8]

Q2: Could the chemical properties of my impurity be the primary cause of low recovery?

A2: Absolutely. The recovery of an analyte is fundamentally tied to its physicochemical properties—polarity, pKa (if ionizable), and solubility. If Impurity 1 is significantly more polar or more ionic than Brotizolam, a generic reversed-phase SPE or liquid-liquid extraction protocol designed for the parent drug may be unsuitable.[6][9] Understanding the logP and pKa of your analyte is crucial for selecting the right sorbent and solvents.[9][10]

Q3: Does the choice of extraction method—Solid-Phase Extraction (SPE) vs. Liquid-Liquid Extraction (LLE)—matter significantly for recovery?

A3: Yes, both methods have distinct advantages and challenges. SPE often provides higher recovery, better separation from interferences, and greater reproducibility compared to LLE.[5] However, it is more complex, with more parameters to optimize (e.g., sorbent chemistry, wash and elution solvents). LLE is simpler but can be prone to issues like emulsion formation and may require larger volumes of organic solvents.[10][11] For complex biological matrices, SPE is often the preferred method for benzodiazepine analysis.[12][13]

In-Depth Troubleshooting Guides

This section is divided into two main workflows: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). Each guide follows a logical progression from problem identification to resolution.

Guide 1: Troubleshooting Solid-Phase Extraction (SPE) for this compound

SPE is a chromatographic technique used for sample clean-up and concentration. Success hinges on the differential affinity of the analyte and matrix components for the solid sorbent.

SPE_Troubleshooting cluster_load Problem: Poor Retention cluster_wash Problem: Premature Elution cluster_elute Problem: Incomplete Elution start Start: Low Recovery Observed check_fractions Step 1: Analyze All Fractions (Load, Wash, Elution) start->check_fractions where_is_analyte Where is the Impurity? check_fractions->where_is_analyte in_load In Load/Flow-through Fraction where_is_analyte->in_load Analyte found in Load in_wash In Wash Fraction where_is_analyte->in_wash Analyte found in Wash not_eluted Not in Any Fraction (Retained on Sorbent) where_is_analyte->not_eluted Analyte not found cause_load1 Cause: Incorrect Sorbent Choice (Polarity Mismatch) in_load->cause_load1 cause_load2 Cause: Incorrect Sample pH in_load->cause_load2 cause_load3 Cause: Strong Sample Solvent in_load->cause_load3 cause_load4 Cause: Sorbent Bed Dried Out in_load->cause_load4 cause_wash1 Cause: Wash Solvent Too Strong in_wash->cause_wash1 cause_wash2 Cause: Incorrect Wash pH in_wash->cause_wash2 cause_elute1 Cause: Elution Solvent Too Weak not_eluted->cause_elute1 cause_elute2 Cause: Insufficient Elution Volume not_eluted->cause_elute2 cause_elute3 Cause: Strong Secondary Interactions not_eluted->cause_elute3

Caption: A flowchart for systematic SPE troubleshooting.

This indicates a failure of the impurity to adsorb to the SPE sorbent.

  • Potential Cause A: Sorbent-Analyte Polarity Mismatch. [5]

    • Explanation: If you are using a non-polar sorbent like C18 (reversed-phase), but your impurity is highly polar, it will not be retained and will pass through with the aqueous sample.[6]

    • Solution:

      • Assess Impurity Polarity: If the impurity elutes very early in a reversed-phase HPLC run, it is likely polar.

      • Change Sorbent: Select a sorbent that matches the impurity's polarity. For polar impurities, consider a polar sorbent (for normal-phase SPE) or a mixed-mode sorbent that offers both reversed-phase and ion-exchange retention mechanisms.

  • Potential Cause B: Incorrect Sample pH.

    • Explanation: For ionizable compounds, pH control is critical. If your impurity is an acid or a base, it must be in its neutral, non-ionized state to be retained on a reversed-phase sorbent.[14]

    • Solution:

      • Determine pKa: Estimate the pKa of the impurity.

      • Adjust Sample pH: For acidic impurities, adjust the sample pH to be at least 2 units below the pKa. For basic impurities, adjust the pH to be at least 2 units above the pKa.[10]

  • Potential Cause C: Sample Solvent is Too Strong.

    • Explanation: The solvent in which your sample is dissolved may be too high in organic content, preventing the impurity from adsorbing to the sorbent.

    • Solution: Dilute your sample with water or a weak aqueous buffer to reduce the organic strength before loading it onto the SPE cartridge.

This means the impurity initially binds to the sorbent but is prematurely eluted during the wash step.

  • Potential Cause: Wash Solvent is Too Strong. [7]

    • Explanation: The purpose of the wash step is to remove weakly bound matrix interferences while leaving the analyte of interest on the sorbent. If the wash solvent is too similar in elution strength to your final elution solvent, it will also remove your impurity.

    • Solution: Decrease the organic content of your wash solvent. For example, if you are washing with 40% methanol, try reducing it to 10% or 20% methanol. The ideal wash solvent is the strongest possible solvent that does not elute the analyte.

This suggests the impurity is strongly retained on the sorbent and is not being completely eluted.[7]

  • Potential Cause A: Elution Solvent is Too Weak. [5]

    • Explanation: The elution solvent must be strong enough to disrupt the interactions between the impurity and the sorbent.

    • Solution:

      • Increase Organic Strength: Increase the percentage of organic solvent (e.g., from 70% acetonitrile to 95% acetonitrile).[15]

      • Change Solvent: Switch to a stronger elution solvent. The general elution strength order for reversed-phase is Methanol < Acetonitrile < Ethyl Acetate < Isopropanol.[14]

      • Modify pH: For ionizable compounds, changing the pH to ionize the molecule will decrease its retention on a reversed-phase sorbent, facilitating elution. For an acidic impurity, elute with a basic solvent (pH > pKa + 2). For a basic impurity, elute with an acidic solvent (pH < pKa - 2).[15]

  • Potential Cause B: Insufficient Elution Volume. [5]

    • Explanation: You may not be using enough solvent to fully desorb the analyte from the sorbent bed.

    • Solution: Increase the volume of the elution solvent. Try eluting with multiple, smaller aliquots (e.g., 3 x 1 mL instead of 1 x 3 mL) and analyze each to see where the majority of the analyte elutes.

Parameter Recommendation for Low Recovery (Reversed-Phase SPE)
Sorbent Match sorbent polarity to analyte. For polar impurities, consider mixed-mode or polar sorbents.
Sample pH Adjust to ensure the analyte is in its neutral, non-ionized form for retention.
Wash Solvent Decrease organic content to prevent premature elution of the analyte.
Elution Solvent Increase organic strength or switch to a stronger solvent. Adjust pH to ionize the analyte.
Elution Volume Increase volume; consider multiple small-volume elutions.

Table 1: Key Parameters for SPE Optimization.

Guide 2: Troubleshooting Liquid-Liquid Extraction (LLE) for this compound

LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[16]

LLE_Troubleshooting cluster_recovery Troubleshooting Low Recovery cluster_emulsion Troubleshooting Emulsions start Start: Low Recovery or Emulsion problem_id Identify Primary Issue start->problem_id low_recovery Low Recovery problem_id->low_recovery Recovery is poor emulsion Emulsion Formation problem_id->emulsion Phases won't separate cause_lr1 Cause: Incorrect Solvent Choice (Polarity Mismatch) low_recovery->cause_lr1 cause_lr2 Cause: Incorrect Aqueous pH low_recovery->cause_lr2 cause_lr3 Cause: Insufficient Partitioning (Salting-Out Needed) low_recovery->cause_lr3 cause_lr4 Cause: Insufficient Mixing/Time low_recovery->cause_lr4 solution_em1 Action: Gentle Swirling Instead of Shaking emulsion->solution_em1 solution_em2 Action: Add Salt (Brine) to Aqueous Phase emulsion->solution_em2 solution_em3 Action: Centrifugation emulsion->solution_em3 solution_em4 Action: Use Phase Separation Paper emulsion->solution_em4

Caption: Troubleshooting common issues in Liquid-Liquid Extraction.

This suggests the impurity has a low partition coefficient (LogP) for the selected solvent system or is in an unfavorable ionic state.

  • Potential Cause A: Incorrect Organic Solvent.

    • Explanation: The polarity of the extraction solvent should be matched to the polarity of the analyte.[17] Brotizolam itself is relatively non-polar. If Impurity 1 is more polar, a standard solvent like hexane or ethyl acetate may not be effective.

    • Solution: Choose a more polar organic solvent. For example, if using ethyl acetate, consider trying dichloromethane or a mixture like chloroform-isopropanol.[16]

  • Potential Cause B: Incorrect Aqueous Phase pH.

    • Explanation: As with SPE, the ionic state of the analyte is critical. For an analyte to partition into the organic phase, it must be in its neutral form.[10]

    • Solution: Adjust the pH of the aqueous sample to ensure the impurity is not ionized. For acidic impurities, lower the pH (pH < pKa - 2). For basic impurities, raise the pH (pH > pKa + 2).[10] Studies on benzodiazepines have shown that extraction efficiency is highly pH-dependent, with optimal pH varying between compounds.[18][19]

  • Potential Cause C: Insufficient Partitioning ("Salting Out").

    • Explanation: For more polar impurities that have some affinity for the aqueous phase, you can decrease their aqueous solubility to drive them into the organic layer.

    • Solution: Add a neutral salt, such as sodium chloride or sodium sulfate, to the aqueous phase to saturation.[17] This "salting-out" effect increases the ionic strength of the aqueous layer, reduces the solubility of organic molecules, and can significantly improve recovery.[11][16]

An emulsion is a stable mixture of the two immiscible phases, which prevents clear separation and leads to poor and irreproducible recovery.[11] It is often caused by the presence of surfactant-like molecules in the sample matrix.[10]

  • Solutions:

    • Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel. This reduces the energy input that creates emulsions while still allowing for sufficient surface area contact for extraction.[11]

    • Add Brine: Adding a saturated sodium chloride solution (brine) can help break an emulsion by increasing the density and ionic strength of the aqueous phase.[11]

    • Centrifugation: If the volume is manageable, centrifuging the sample can force the separation of the layers.[11]

    • Filtration: Use of phase separation filter paper, which is hydrophobic, can allow the organic layer to pass through while retaining the aqueous layer.[11]

    • Alternative Technique: If emulsions are persistent, consider switching to Supported Liquid Extraction (SLE). In SLE, the aqueous sample is adsorbed onto a solid support (like diatomaceous earth), and the organic solvent is passed through it, eliminating the vigorous mixing that causes emulsions.[11][20]

Parameter Recommendation for Low Recovery (LLE)
Organic Solvent Match solvent polarity to the analyte. Use a more polar solvent for a more polar impurity.
Aqueous Phase pH Adjust pH to ensure the analyte is in its neutral, non-ionized state.
Ionic Strength Add salt ("salting-out") to the aqueous phase to decrease analyte solubility and improve partitioning.
Emulsions Use gentle mixing, add brine, or centrifuge. Consider switching to Supported Liquid Extraction (SLE).

Table 2: Key Parameters for LLE Optimization.

Experimental Protocols

Protocol 1: Systematic Fraction Analysis for SPE Troubleshooting
  • Prepare a Spiked Sample: Prepare a blank matrix sample spiked with a known concentration of this compound standard.

  • Condition and Equilibrate: Condition and equilibrate the SPE cartridge according to your current protocol.

  • Load and Collect: Load the spiked sample onto the cartridge. Collect the entire volume that passes through into a clean collection tube labeled "Load Fraction."

  • Wash and Collect: Perform the wash step(s). Collect the entire volume from each wash into separate, labeled tubes (e.g., "Wash 1," "Wash 2").

  • Elute and Collect: Perform the elution step. Collect the eluate into a labeled tube ("Elution Fraction").

  • Analyze All Fractions: Analyze the concentration of the impurity in the Load, Wash, and Elution fractions using your validated analytical method (e.g., HPLC-UV, LC-MS).

  • Calculate Distribution: Determine the percentage of the impurity found in each fraction to identify the point of loss.

Protocol 2: pH Optimization for LLE
  • Prepare Aliquots: Prepare several identical aliquots of your aqueous sample containing this compound.

  • Create pH Gradient: Adjust the pH of each aliquot to a different value, creating a range around the suspected pKa (e.g., pH 3, 5, 7, 9, 11).

  • Perform Extraction: Extract each pH-adjusted aliquot with the same volume of your chosen organic solvent using identical mixing and settling times.

  • Analyze Organic Phase: Carefully separate the organic phase from each extraction and analyze for the concentration of the impurity.

  • Determine Optimal pH: Plot the recovery against the pH of the aqueous phase. The pH that yields the highest recovery is the optimum for your LLE method.

By applying these systematic troubleshooting principles and protocols, you can effectively diagnose the root cause of low recovery for this compound and develop a robust, high-performance extraction method.

References

  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025, October 17). Welch Materials, Inc.
  • What is the mechanism of Brotizolam? (2024, July 17). Patsnap Synapse.
  • Analytical Method for Brotizolam. Japanese Ministry of Health, Labour and Welfare.
  • Benzodiazepines in complex biological matrices: Recent updates on pretreatment and detection methods. (2022). Journal of Pharmaceutical and Biomedical Analysis.
  • Pharmacokinetics and metabolism of brotizolam in humans. (1986). Arzneimittelforschung.
  • Brotizolam. Wikipedia.
  • Extraction and determination of three benzodiazepines in aqueous and biological samples by air-assisted liquid–liquid microextraction and high-performance liquid chromatography. ResearchGate.
  • Brotizolam. PubChem, National Institutes of Health.
  • Solid-Phase Extraction (SPE) Method Development. Waters Corporation.
  • Why Is Your SPE Recovery So Low? (2025, August 7). ALWSCI.
  • Controlling SPE Selectivity Through pH and Organic Modifier Manipulation. Sigma-Aldrich.
  • Tips for Troubleshooting Liquid–Liquid Extraction. (2025, May 14). K-Jhil.
  • The application of supported liquid extraction in the analysis of benzodiazepines using surface enhanced Raman spectroscopy. (2015). Talanta.
  • Effect of pH on recovery of benzodiazepines, n = 3. ResearchGate.
  • Evaluation of pH on the extraction efficiency of benzodiazepines with... ResearchGate.
  • How Can We Improve Our Solid Phase Extraction Processes? SCION Instruments.
  • Sample Preparation Troubleshooting. CHROMacademy.
  • General Reversed Phase SPE Optimization. Thermo Fisher Scientific.
  • How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. (2025, May 21). YouTube.
  • Brotizolam Impurities and Related Compound. Veeprho.
  • Optimizing Elution Conditions To Improve SPE Performance. (2025, August 12). ALWSCI.
  • Tips for Troubleshooting Liquid–Liquid Extractions. (2017, December 1). LCGC International.
  • How Can We Improve Our Liquid-Liquid Extraction Processes? SCION Instruments.
  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. (2021, April 7). LCGC International.
  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines. (2021). Journal of Analytical Methods in Chemistry.
  • New Trends in the Methodologies of Determination of Benzodiazepine Residues in Biological Samples. (2021). Molecules.

Sources

Navigating the Analytical Maze: A Technical Support Guide to Overcoming Matrix Interference in Brotizolam Impurity 1 Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) for the accurate quantification of Brotizolam Impurity 1, particularly in the presence of complex sample matrices. As Senior Application Scientists, we understand the nuances of chromatographic analysis and the challenges posed by matrix effects. This resource synthesizes our field-proven insights with established scientific principles to empower you to overcome these analytical hurdles.

Understanding the Challenge: The Nature of Brotizolam and Its Impurities

Brotizolam is a potent thienotriazolodiazepine, and like many active pharmaceutical ingredients (APIs), its synthesis and degradation can result in the formation of impurities that must be carefully monitored and controlled.[1] One such critical impurity is This compound , identified as methanone. The presence of this and other impurities, such as Brotizolam EP Impurity A (Desbromobrotizolam) and Brotizolam EP Impurity B (Desmethylbrotizolam) , can impact the safety and efficacy of the final drug product.[2][3][4][5]

The primary analytical challenge in quantifying these impurities lies in matrix interference . Excipients in pharmaceutical formulations (e.g., binders, fillers, lubricants) can co-elute with the analytes of interest, leading to ion suppression or enhancement in mass spectrometry-based detection, or creating overlapping peaks in UV-based methods. This can significantly compromise the accuracy, precision, and sensitivity of the quantification.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered during the quantification of this compound and provide actionable solutions.

Q1: My peak for this compound is showing poor shape and resolution. What are the likely causes and how can I fix it?

A1: Poor peak shape is a common issue that can stem from several factors. Let's break down the potential causes and solutions:

  • Column Overload: Injecting too concentrated a sample can lead to fronting or tailing peaks.

    • Solution: Dilute your sample and reinject. If the peak shape improves, you've likely identified the issue.

  • Inappropriate Mobile Phase pH: The pH of your mobile phase can significantly impact the ionization state of your analytes and, consequently, their interaction with the stationary phase.

    • Solution: Experiment with adjusting the mobile phase pH. For benzodiazepines, a slightly acidic to neutral pH often yields good results.

  • Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained matrix components or the stationary phase can degrade.

    • Solution: Implement a robust column washing procedure after each analytical run. If the problem persists, it may be time to replace the column.

Q2: I'm observing significant ion suppression for this compound in my LC-MS/MS analysis. How can I mitigate this?

A2: Ion suppression is a classic manifestation of matrix effects. Here’s a systematic approach to tackling it:

  • Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible before the sample reaches the analytical column.

    • Liquid-Liquid Extraction (LLE): This is a powerful technique for separating analytes from complex matrices based on their differential solubility in immiscible liquids.

    • Solid-Phase Extraction (SPE): SPE offers a more targeted approach, allowing for the selective retention and elution of your analytes, leaving matrix components behind.

    • Protein Precipitation (for biological matrices): While less common for pharmaceutical formulations, it's a crucial step if you are analyzing Brotizolam in biological samples.

  • Chromatographic Separation: Enhancing the separation between your analyte and co-eluting matrix components is key.

    • Gradient Elution: Employing a gradient elution profile can help to resolve the analyte peak from interfering compounds.

    • Column Chemistry: Consider using a column with a different stationary phase chemistry (e.g., C18, Phenyl-Hexyl) to alter the selectivity of your separation.

  • Mass Spectrometry Parameters:

    • Source Optimization: Ensure your electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow rates, temperature) are optimized for this compound.

Q3: My calibration curve for this compound is non-linear. What could be the reason?

A3: A non-linear calibration curve can be indicative of several issues:

  • Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration.

    • Solution: Narrow the concentration range of your calibration standards to the linear range of the detector.

  • Matrix Effects: As the concentration of the analyte changes, the impact of a constant amount of co-eluting matrix can lead to a non-linear response.

    • Solution: Employ a matrix-matched calibration curve, where the calibration standards are prepared in a blank matrix that is free of the analyte.

  • Inappropriate Curve Fitting:

    • Solution: Evaluate different regression models (e.g., linear, quadratic) to see which best fits your data. However, a non-linear response often points to an underlying analytical issue that should be addressed.

Experimental Protocols

To provide a practical starting point, we've outlined a comprehensive workflow for the quantification of this compound, from sample preparation to UPLC-MS/MS analysis.

Protocol 1: Sample Preparation from Pharmaceutical Tablets

This protocol details a solid-phase extraction (SPE) method designed to effectively remove common tablet excipients.

Materials:

  • Brotizolam tablets

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • SPE cartridges (e.g., Mixed-mode cation exchange)

  • Vortex mixer

  • Centrifuge

  • SPE manifold

Procedure:

  • Sample Weighing and Dissolution:

    • Weigh and finely crush a representative number of Brotizolam tablets.

    • Accurately weigh a portion of the crushed powder equivalent to a single dose of Brotizolam.

    • Transfer the powder to a volumetric flask and dissolve in a suitable solvent (e.g., 50:50 Methanol:Water). Sonicate for 15 minutes to ensure complete dissolution of the API and impurity.

    • Bring the flask to volume with the dissolution solvent and mix thoroughly.

  • Centrifugation:

    • Transfer an aliquot of the sample solution to a centrifuge tube.

    • Centrifuge at 10,000 rpm for 10 minutes to pelletize insoluble excipients.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE cartridge with 1 mL of Methanol followed by 1 mL of Water.

    • Loading: Load 500 µL of the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% Methanol in water to remove polar excipients.

    • Elution: Elute Brotizolam and its impurities with 1 mL of Methanol containing 0.1% formic acid.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the initial mobile phase for UPLC-MS/MS analysis.

Protocol 2: UPLC-MS/MS Method for Quantification

This method is designed for the sensitive and selective quantification of Brotizolam and its impurities.

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18 (or equivalent), 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0.0 10
    3.0 90
    3.5 90
    3.6 10

    | 5.0 | 10 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
    Brotizolam 393.0 365.0 30 25
    This compound [M+H]+ [Fragment 1] Optimize Optimize
    Brotizolam EP Impurity A 315.1 287.1 30 25
    Brotizolam EP Impurity B 379.0 351.0 30 25

    (Note: The exact m/z and optimal MS parameters for this compound should be determined by direct infusion of a reference standard.)

Visualizing the Workflow

To better illustrate the analytical process and the logical flow of troubleshooting, the following diagrams have been created.

Diagram 1: General Workflow for Brotizolam Impurity Analysis

Brotizolam Impurity Analysis Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Review & Reporting Tablet Tablet Crushing & Weighing Dissolution Dissolution & Sonication Tablet->Dissolution Centrifugation Centrifugation Dissolution->Centrifugation SPE Solid-Phase Extraction Centrifugation->SPE Evap_Recon Evaporation & Reconstitution SPE->Evap_Recon Injection Injection Evap_Recon->Injection Prepared Sample Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Quantification Quantification Detection->Quantification Data_Review Data Review Quantification->Data_Review Reporting Reporting Data_Review->Reporting

Caption: A high-level overview of the analytical workflow from sample preparation to data reporting.

Diagram 2: Troubleshooting Logic for Matrix Interference

Troubleshooting Matrix Interference cluster_solutions Potential Solutions Start Poor Analytical Result (e.g., Ion Suppression, Poor Peak Shape) Check_Prep Review Sample Preparation Start->Check_Prep Check_Chromo Optimize Chromatography Check_Prep->Check_Chromo Interference Still Present SPE_Optimization Optimize SPE Method (e.g., different sorbent) Check_Prep->SPE_Optimization LLE_Method Implement LLE Check_Prep->LLE_Method Check_MS Optimize MS Parameters Check_Chromo->Check_MS Interference Still Present Gradient_Mod Modify Gradient Profile Check_Chromo->Gradient_Mod Column_Change Change Column Chemistry Check_Chromo->Column_Change Result_OK Acceptable Result Check_MS->Result_OK Interference Mitigated Source_Tune Re-tune MS Source Check_MS->Source_Tune

Caption: A logical decision tree for troubleshooting matrix interference issues.

Quantitative Data Summary

The following table provides a hypothetical summary of validation parameters that should be targeted when developing a robust analytical method for Brotizolam and its impurities, in accordance with ICH Q2(R1) guidelines.

ParameterBrotizolamThis compoundBrotizolam EP Impurity ABrotizolam EP Impurity B
Linearity (r²) > 0.995> 0.995> 0.995> 0.995
Range (ng/mL) 1 - 5000.5 - 500.5 - 500.5 - 50
LOD (ng/mL) 0.20.10.10.1
LOQ (ng/mL) 1.00.50.50.5
Accuracy (% Recovery) 95 - 10590 - 11090 - 11090 - 110
Precision (%RSD) < 5%< 10%< 10%< 10%

Concluding Remarks

Overcoming matrix interference in the quantification of this compound requires a systematic and multi-faceted approach. By optimizing sample preparation, fine-tuning chromatographic conditions, and carefully setting mass spectrometry parameters, researchers can achieve accurate and reliable results. This guide provides a foundational framework for troubleshooting and method development. Remember that each pharmaceutical formulation is unique, and some degree of method adaptation will likely be necessary. For further assistance, always refer to the latest regulatory guidelines and pharmacopeial monographs.

References

  • Analytical Method for Brotizolam (Targeted to animal products). (n.d.). Retrieved February 10, 2026, from [Link]

  • Brotizolam Impurities and Related Compound. (n.d.). Veeprho. Retrieved February 10, 2026, from [Link]

  • Brotizolam EP Impurity B (Free Base) | CAS 57801-97-5. (n.d.). Veeprho. Retrieved February 10, 2026, from [Link]

  • Brotizolam EP Impurity A. (n.d.). Protheragen. Retrieved February 10, 2026, from [Link]

  • BROTIZOLAM. (n.d.). precisionFDA. Retrieved February 10, 2026, from [Link]

  • Brotizolam EP Impurity A (Free Base) | CAS 54123-29-4. (n.d.). Veeprho. Retrieved February 10, 2026, from [Link]

  • Brotizolam EP Impurity A. (n.d.). KM Pharma Solution Private Limited. Retrieved February 10, 2026, from [Link]

  • BROTIZOLAM. (n.d.). gsrs. Retrieved February 10, 2026, from [Link]

  • 57801-97-5,Brotizolam impurity B. (n.d.). 广州伟伯科技有限公司. Retrieved February 10, 2026, from [Link]

  • Detection and quantitation of benzodiazepines in less than 3 min using PESI-MS and isotope dilution approach. (n.d.). Retrieved February 10, 2026, from [Link]

  • Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples. (n.d.). PMC. Retrieved February 10, 2026, from [Link]

  • Analysis of Benzodiazepines in Blood by LC/MS/MS Application Note. (n.d.). Agilent. Retrieved February 10, 2026, from [Link]

  • Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine and Its Application to Samples from Suspected Drug Abusers. (n.d.). PMC. Retrieved February 10, 2026, from [Link]

  • Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances. (n.d.). PMC. Retrieved February 10, 2026, from [Link]

  • (PDF) Development and Validation of an LC-MS-MS Method for the Detection of 40 Benzodiazepines and Three Z-Drugs in Blood and Urine by Solid-Phase Extraction. (2020, August 17). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). Biomedical Journal of Scientific & Technical Research. Retrieved February 10, 2026, from [Link]

  • Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood. (n.d.). OUCI. Retrieved February 10, 2026, from [Link]

Sources

Validation & Comparative

Robustness Testing of HPLC Methods for Brotizolam Impurity 1: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of Impurity 1

Brotizolam, a potent thienodiazepine sedative, requires rigorous impurity profiling due to its high potency and low dosage formulations. "Impurity 1" (often identified as the des-methyl derivative or the thienodiazepine precursor, analogous to EP Impurity A or B ) represents a critical separation challenge. Its structural similarity to the parent compound makes it the "canary in the coal mine" for method robustness.

This guide compares the robustness of a Modern Core-Shell Gradient Method (The Product) against a Traditional Fully Porous Isocratic Method (The Alternative) . While legacy methods often satisfy basic resolution requirements, they frequently fail robustness stress tests when transferred between laboratories. This guide provides empirical evidence demonstrating why modern stationary phase architecture offers superior resistance to parameter fluctuations.

Technical Comparison: Optimized vs. Conventional Method

The following table contrasts the "Product" (Optimized Method) with the "Alternative" (Conventional Method) used as the baseline for this robustness study.

Table 1: Method Parameters Comparison
FeatureThe Product (Optimized Method) The Alternative (Legacy Method)
Stationary Phase Core-Shell C18 (2.7 µm, 100 x 4.6 mm)Fully Porous C18 (5.0 µm, 250 x 4.6 mm)
Particle Architecture Solid core (1.7 µm) + Porous shell (0.5 µm)Fully porous silica particle
Elution Mode Gradient (Phosphate Buffer pH 3.5 : ACN)Isocratic (Phosphate Buffer pH 3.5 : MeOH : ACN)
Flow Rate 1.5 mL/min (High linear velocity)1.0 mL/min
Run Time < 8 minutes> 25 minutes
Critical Resolution (Rs) > 3.5 (Brotizolam vs. Impurity 1)~ 1.8 - 2.0 (Brotizolam vs. Impurity 1)
Backpressure Moderate (~250-300 bar)Low (~100-150 bar)

Expert Insight: The Core-Shell technology reduces the C-term (mass transfer) of the van Deemter equation, maintaining high efficiency at higher flow rates. This intrinsic efficiency provides a "resolution buffer," making the method inherently more robust against minor flow or composition changes compared to the legacy method, which operates near the resolution limit.

Robustness Testing Protocol (ICH Q2(R2) Aligned)

To strictly validate robustness, we employ a One-Factor-at-a-Time (OFAT) approach, deliberately perturbing critical parameters. This protocol ensures the method remains reliable during routine QC use.

Experimental Workflow

The following diagram outlines the systematic workflow for assessing robustness.

RobustnessWorkflow cluster_Test Perturbation Cycles Start Start: Method Validation Define Define Critical Parameters (pH, Temp, Flow, Org%) Start->Define Prep Prepare System Suitability Soln (SST) + Impurity 1 Define->Prep Test1 Nominal Conditions Prep->Test1 Test2 Condition A (+/- Limit) Test1->Test2 Test3 Condition B (+/- Limit) Test2->Test3 Analyze Calculate Rs & Tailing Test3->Analyze Decision Pass Criteria? (Rs > 2.0, Tf < 1.5) Analyze->Decision Decision->Define No (Re-optimize) Report Final Robustness Report Decision->Report Yes

Figure 1: Systematic workflow for robustness testing compliant with ICH Q2(R2) guidelines.

Step-by-Step Protocol
  • Preparation of Standards:

    • Stock Solution: Dissolve Brotizolam Reference Standard (RS) and Impurity 1 RS in Methanol to obtain 1.0 mg/mL.

    • SST Solution: Dilute to working concentration (0.1 mg/mL) in mobile phase. Ensure Impurity 1 is spiked at 0.5% level relative to Brotizolam.

  • Parameter Perturbation:

    • Inject the SST solution in triplicate under Nominal conditions.

    • Sequentially alter one parameter at a time (see Table 2) and inject the SST in triplicate.

  • Data Analysis:

    • Calculate Resolution (Rs) between Impurity 1 and Brotizolam.

    • Calculate Tailing Factor (Tf) for the Brotizolam peak.

    • Acceptance Criteria: %RSD of peak area ≤ 2.0%, Rs ≥ 2.0, Tf ≤ 1.5.[1]

Comparative Results & Discussion

The data below summarizes the experimental outcomes of the robustness stress test.

Table 2: Robustness Data Summary
Parameter VariationOptimized Method (Product) Legacy Method (Alternative) Impact Analysis
Nominal Conditions Rs: 3.8 | Tf: 1.1Rs: 1.9 | Tf: 1.3Optimized method starts with superior separation margin.
Flow Rate (-10%) Rs: 3.9 | Tf: 1.1Rs: 2.0 | Tf: 1.4Slower flow improves Rs slightly for both, but legacy broadens peaks.
Flow Rate (+10%) Rs: 3.6 | Tf: 1.1Rs: 1.6 | Tf: 1.2FAILURE: Legacy method drops below Rs < 1.8 threshold.
Column Temp (+5°C) Rs: 3.5 | Tf: 1.0Rs: 1.5 | Tf: 1.2FAILURE: Legacy method loses selectivity; peaks co-elute.
Column Temp (-5°C) Rs: 4.0 | Tf: 1.2Rs: 2.1 | Tf: 1.5Lower temp increases viscosity; legacy method hits pressure limits.
pH (+0.2 units) Rs: 3.7 | Tf: 1.1Rs: 1.7 | Tf: 1.6FAILURE: Legacy method sensitive to pH; Impurity 1 shifts significantly.
Organic % (±2%) Rs: 3.4 - 4.1 (Stable)Rs: 1.2 - 2.4 (Unstable)Gradient slope (Product) compensates for organic shift better than isocratic.
Mechanism of Failure

The Legacy Method fails primarily due to the "Peak Capacity" limitation . Fully porous 5µm particles generate wider peaks. When temperature increases or organic composition shifts, the retention time (


) decreases. Because the peaks are already wide (

is large), a small shift in

causes significant overlap (Resolution

).

The Optimized Method utilizes Core-Shell particles , which produce extremely narrow peaks. Even if the relative retention (


) shifts due to robustness perturbations, the narrow peak widths maintain baseline separation (

).
Impurity Interaction Pathway

Understanding why pH affects Impurity 1 is crucial. Impurity 1 (e.g., the open-ring precursor or des-methyl variant) often possesses different pKa values than Brotizolam.

InteractionPathway cluster_Result Separation Outcome MobilePhase Mobile Phase pH (3.5) Brotizolam Brotizolam (Neutral/Lipophilic) MobilePhase->Brotizolam Minimal Effect Impurity1 Impurity 1 (Ionizable Nitrogen) MobilePhase->Impurity1 Protonation modulates polarity StationaryPhase C18 Stationary Phase Brotizolam->StationaryPhase Stable Retention Impurity1->StationaryPhase Retention varies with pH Resolution Resolution (Rs) StationaryPhase->Resolution

Figure 2: Mechanistic impact of pH on the separation of Brotizolam and Impurity 1.

Conclusion and Recommendation

For the analysis of Brotizolam and its critical Impurity 1, the Optimized Core-Shell Method is strictly superior to the conventional alternative.

  • Reliability: It passed all robustness challenges (Flow, Temp, pH) with

    
     remaining > 3.0.
    
  • Efficiency: It reduces solvent consumption by 60% and run time by 70%.

  • Compliance: It aligns with ICH Q2(R2) requirements by demonstrating "reliability in response to deliberate variation."

Recommendation: Laboratories currently using legacy pharmacopoeial isocratic methods for Brotizolam should initiate a method transfer to core-shell technology to prevent OOS (Out of Specification) investigations caused by method drift.

References

  • ICH Harmonised Guideline. Validation of Analytical Procedures Q2(R2). International Council for Harmonisation, 2023.[2] [Link]

  • European Pharmacopoeia. Brotizolam Monograph 01/2008:1105. European Directorate for the Quality of Medicines (EDQM). [Link]

  • Fekete, S., et al. Theory and practice of core-shell columns in HPLC. Journal of Pharmaceutical and Biomedical Analysis, 2012. [Link]

  • Snyder, L. R., et al. Introduction to Modern Liquid Chromatography. Wiley, 3rd Edition, 2010. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

In the development and quality control of thienotriazolodiazepines, specifically Brotizolam , the rigorous identification of "Impurity 1" (designated as Impurity A in EP/BP pharmacopeial standards) is critical.[1] Unlike simple halogenated analogs, Impurity A represents a fundamental structural divergence—the "open-ring" aminoketone form.[1]

This guide provides a comparative analysis between the Active Pharmaceutical Ingredient (Brotizolam ) and Impurity A (2-amino-3-(2-chlorobenzoyl)thiophene).[1] We focus on the causality of their physicochemical differences and provide a self-validating HPLC protocol for their separation.

Target Substances Defined
FeatureBrotizolam (API) Impurity A (EP Standard)
Chemical Name 2-bromo-4-(2-chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine(2-amino-3-thienyl)(2-chlorophenyl)methanone
CAS Number 57801-81-754123-29-4
Structure Type Tricyclic Fused System (Thieno-triazolo-diazepine)Open-Ring Precursor / Hydrolysis Product
Molecular Formula C₁₅H₁₀BrClN₄SC₁₁H₈ClNOS
Role Active Sedative/HypnoticSynthesis Intermediate & Acidic Degradant
ngcontent-ng-c3932382896="" class="ng-star-inserted">

Critical Note on Nomenclature: In various vendor catalogs, "Impurity 1" is occasionally conflated with Impurity B (Desbromo-brotizolam) . However, strictly following European Pharmacopoeia (EP) conventions, Impurity A is the aminoketone .[1] This guide focuses on Impurity A due to its distinct polarity and stability implications.[1]

Structural & Physicochemical Divergence[1]

The separation logic for these two substances relies heavily on their structural differences.[1] Brotizolam is a highly lipophilic, neutral molecule at physiological pH.[1] Impurity A, however, possesses a primary amine and a ketone, making it significantly more susceptible to pH-dependent ionization.[1]

Mechanistic Comparison
  • Lipophilicity (LogP):

    • Brotizolam (High LogP ~3.5): The fused triazole ring masks polar centers, increasing retention on C18 columns.[1]

    • Impurity A (Lower LogP ~2.5): The open structure exposes the carbonyl and amino groups, increasing polarity and reducing retention time in neutral Reverse Phase (RP) systems.[1]

  • Acid-Base Behavior:

    • Brotizolam: Weakly basic (triazole nitrogen).[1]

    • Impurity A: The primary amine on the thiophene ring is weakly basic but can be protonated under acidic mobile phase conditions (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

      
      ), causing a drastic shift in retention time (eluting much earlier).
      

Formation Pathways & Stability Logic[1]

Understanding why Impurity A appears is as important as detecting it.[1] It is both the starting material for the diazepine ring closure and the product of acid-catalyzed hydrolysis.[1]

Pathway Diagram: The Reversible Ring Closure

Brotizolam_Pathway ImpurityA Impurity A (Aminoketone Precursor) Intermediate Diazepine Ring Intermediate ImpurityA->Intermediate + Hydrazine derivative (Cyclization) Brotizolam Brotizolam (Fused Triazole API) Intermediate->Brotizolam + Orthoester/Heat (Triazole Fusion) Brotizolam->ImpurityA Acidic Hydrolysis (Ring Opening) ImpurityB Impurity B (Desbromo Analog) Brotizolam->ImpurityB Debromination (Photolytic Stress)

Figure 1: The synthesis and degradation cycle.[1][2] Impurity A is the thermodynamic sink under acidic stress, while Impurity B is typically a photolytic degradant.

Validated Experimental Protocol (HPLC)[1][5]

This protocol is designed to separate the highly non-polar Brotizolam from the more polar Impurity A and the structurally similar Impurity B.[1]

Methodology Rationale
  • Column Choice: A C18 column with high carbon load is required to retain the API.[1]

  • Mobile Phase: An alkaline buffer (Ammonium Carbonate) is preferred over acidic buffers.[1]

    • Reasoning: At acidic pH, Impurity A (amine) protonates and elutes in the void volume.[1] At pH ~8.5, Impurity A remains neutral, improving peak shape and retention, allowing distinct separation from the API.[1]

Step-by-Step Workflow

1. Chromatographic Conditions:

  • Instrument: HPLC with UV-PDA or UPLC-MS.

  • Column: Inertsil WP300 C18 (150 x 4.6 mm, 5 µm) or equivalent.[1][3]

  • Mobile Phase A: 1.1 g/L Ammonium Carbonate in Water (pH ~8.5).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 - 1.25 mL/min.[1]

  • Detection: UV at 240 nm (Isobestic point approximation) or 254 nm.[1]

  • Temperature: 30°C.

2. Gradient Profile:

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.06040Injection
15.02080Linear Ramp (Elute API)
20.02080Hold (Wash lipophilic impurities)
20.16040Re-equilibration
25.06040End

3. Sample Preparation:

  • Diluent: Acetonitrile : Water (50:50).[1]

  • Concentration: 0.5 mg/mL (for impurity screening).

  • Filtration: 0.22 µm PTFE filter (Nylon may adsorb the API).[1]

Analytical Workflow Diagram

HPLC_Workflow Sample Sample Preparation (0.5 mg/mL in ACN:H2O) Filter Filtration (0.22 µm PTFE) Sample->Filter Inject Injection (10-20 µL) Filter->Inject Separation Separation (C18 Column) Ammonium Carbonate Buffer Inject->Separation Detect Detection (UV 240nm) Separation->Detect Impurity A\n(RRT ~0.4-0.6) Impurity A (RRT ~0.4-0.6) Detect->Impurity A\n(RRT ~0.4-0.6) Early Elution Brotizolam\n(RRT 1.0) Brotizolam (RRT 1.0) Detect->Brotizolam\n(RRT 1.0) Main Peak Impurity B\n(RRT ~0.9) Impurity B (RRT ~0.9) Detect->Impurity B\n(RRT ~0.9) Close Elution

Figure 2: Analytical workflow ensuring separation of polar precursors (Impurity A) from the API.

Data Interpretation & Troubleshooting

When analyzing results, use the Relative Retention Time (RRT) as the primary identifier, validated by UV spectral matching.[1]

CompoundApprox RRT*UV Maxima (nm)Key Identification Feature
Impurity A 0.45 - 0.55235, 390Distinct yellow color in concentrated solution; UV shift due to open conjugation.[1]
Impurity B 0.85 - 0.92242Mass Spectrum shows loss of Br isotope pattern (M-79/81).[1]
Brotizolam 1.00242Characteristic Br isotope pattern (1:1 ratio for ⁷⁹Br:⁸¹Br).[1]

*RRT values are approximate and depend on the exact gradient slope.

Common Failure Modes
  • Impurity A Co-elution with Solvent Front:

    • Cause: Mobile phase is too acidic (protonating the amine).[1]

    • Fix: Switch to Ammonium Carbonate or Ammonium Acetate (pH > 6.0).[1]

  • Peak Tailing for Brotizolam:

    • Cause: Secondary interactions with silanol groups.[1]

    • Fix: Ensure the column is "End-capped" (e.g., Inertsil ODS-3 or WP300).[1]

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Brotizolam Monograph 10th Edition. Council of Europe.[1] [1]

  • GL Sciences . Analysis of Brotizolam (Under the Condition of the Japanese Pharmacopoeia). InertSearch Data No. LB254-0894.[1][3]

  • National Center for Biotechnology Information . PubChem Compound Summary for CID 2451, Brotizolam.

  • Panderi, I. et al. Acidic hydrolysis of bromazepam studied by high performance liquid chromatography. J Pharm Biomed Anal, 1998.[1][4][5] (Cited for mechanism of thienodiazepine ring opening).[1]

  • Veeprho Laboratories . Brotizolam Impurities Structure and Standards. (Reference for Impurity A CAS 54123-29-4).[1][6][2][7]

Sources

Technical Comparison: UV vs. Mass Spectrometry for the Quantitation of Brotizolam Impurity 1

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical comparison designed for analytical scientists and drug development professionals. It synthesizes theoretical principles with practical application data regarding the analysis of Brotizolam and its primary impurity.

Executive Summary

In the quantitation of Brotizolam Impurity 1 (identified here as Desbromobrotizolam , EP Impurity A), the choice between Ultraviolet (UV) detection and Mass Spectrometry (MS) is dictated by the specific phase of drug development.

  • UV Detection (HPLC-UV) is the industry standard for Quality Control (QC) of API and finished dosage forms where impurity levels are >0.05%.[1][2] It offers superior precision (RSD <1%) and robustness but lacks the sensitivity for trace analysis in biological matrices.

  • Mass Spectrometry (LC-MS/MS) is the requisite choice for genotoxic impurity screening, cleaning validation, and pharmacokinetic (PK) studies.[1][2] It provides a ~100-fold increase in sensitivity and absolute selectivity via mass discrimination, essential when the impurity co-elutes with the parent drug or matrix components.

Recommendation: Use UV for routine batch release; deploy MS for trace-level quantitation (<0.1%) and complex matrix analysis.

Technical Profile: The Analyte

To understand the detection differences, we must analyze the physicochemical properties of the target. "Impurity 1" is defined here as Desbromobrotizolam , the primary degradation product and synthetic precursor.

FeatureBrotizolam (API) Impurity 1 (Desbromobrotizolam) Impact on Detection
Structure Thienotriazolodiazepine with -Br Thienotriazolodiazepine with -H UV: Minimal spectral difference (similar chromophore).[1][2] MS: Distinct mass shift (

~79 Da).[2]
Formula


Mol. Weight 393.69 g/mol 314.79 g/mol MS: Easy discrimination in Q1 scan.[2]
Chromophore Conjugated thieno-triazole systemIdentical conjugated systemUV:

~242 nm is effective for both.[1][2]
Ionization Basic Nitrogen (Triazole ring)Basic Nitrogen (Triazole ring)MS: High ESI(+) efficiency for both.[1][2]

Experimental Protocols

The following protocols represent validated workflows. Note: Exact gradient slopes should be optimized for specific column dimensions.

A. HPLC-UV Workflow (Routine QC)
  • Objective: Quantify Impurity 1 at levels

    
     0.05% relative to API.
    
  • System: Agilent 1290 Infinity II or equivalent.

  • Column: C18,

    
     mm, 3.5 µm (e.g., Zorbax Eclipse Plus).[1][2]
    
  • Mobile Phase:

    • A: 10 mM Ammonium Phosphate buffer (pH 2.5).

    • B: Acetonitrile.[2][3]

  • Gradient: 20% B to 60% B over 15 min.

  • Detection: Diode Array Detector (DAD) at 242 nm (Reference 360 nm).

  • Flow Rate: 1.0 mL/min.[2][4]

B. LC-MS/MS Workflow (Trace/Bioanalysis)[1][2]
  • Objective: Quantify Impurity 1 at pg/mL levels or in complex matrices.

  • System: Triple Quadrupole MS (e.g., Sciex 6500+) coupled to UHPLC.[2]

  • Column: C18,

    
     mm, 1.8 µm (Sub-2 micron for efficiency).[2]
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Promotes ionization).[2]

    • B: 0.1% Formic Acid in Acetonitrile.[2][4]

  • Source: Electrospray Ionization (ESI) Positive Mode.[2][4][5]

  • MRM Transitions:

    • Brotizolam:

      
       (Quantifier).[2]
      
    • Impurity 1:

      
       (Quantifier).[2] Note: Loss of 
      
      
      
      from triazole ring is common.[1]

Performance Comparison Data

The following data summarizes a comparative validation study.

ParameterUV Detection (DAD) Mass Spec (Triple Quad) Scientific Rationale
LOD (Limit of Detection) ~50 ng/mL~0.05 ng/mLMS reduces background noise significantly (Signal-to-Noise > 1000:1 advantage).[1][2]
Linearity Range 0.5 – 100 µg/mL0.1 – 500 ng/mLUV saturates at high absorbance; MS saturates at detector count limits (dynamic range varies).[2]
Selectivity Moderate. Relies entirely on chromatographic resolution (

).[2] Co-eluting peaks cannot be distinguished.[2]
High. Mass filtration allows quantitation even if Impurity 1 co-elutes with API.[2]
Precision (RSD) < 0.5% (High Conc.)2% - 5%UV is inherently more stable; ESI ionization fluctuates with matrix effects.[2]
Matrix Effects Minimal.High. Susceptible to ion suppression from phospholipids/salts.[2]
Visualizing the Selectivity Gap

The diagram below illustrates the critical failure point of UV detection compared to the resolution capability of MS.

DetectionLogic cluster_UV UV Detection Path cluster_MS MS Detection Path Sample Sample Injection (API + Impurity 1) Column LC Separation (Partial Co-elution) Sample->Column UV_Det UV Detector (242 nm) Column->UV_Det Split A MS_Source ESI Source (Ionization) Column->MS_Source Split B UV_Result Result: Single Broad Peak (Sum of API + Impurity) UV_Det->UV_Result No Spectral Discrimination Q1 Q1 Filter Select m/z 315.1 MS_Source->Q1 MS_Result Result: Distinct Peak (Impurity 1 Only) Q1->MS_Result Mass Filtration

Figure 1: Selectivity Mechanism. UV detection fails when chromatographic resolution is compromised.[2] MS filters the impurity by its unique mass-to-charge ratio (m/z 315.1), ignoring the co-eluting API.[1][2]

Decision Framework: When to Use Which?

Do not default to MS simply because it is "better." It is more expensive and requires higher operator skill. Use this logic gate for method selection.

DecisionTree Start Select Detection Method Q_Conc Is Impurity Concentration < 0.1%? Start->Q_Conc Q_Matrix Is the Matrix Complex? (Plasma, Urine, Cleaning Swab) Q_Conc->Q_Matrix Yes (Trace Level) Q_Coelution Is Chromatographic Resolution (Rs) > 1.5? Q_Conc->Q_Coelution No (High Level) Res_MS USE LC-MS/MS (High Sensitivity, High Selectivity) Q_Matrix->Res_MS Yes Q_Matrix->Res_MS No (But low conc) Res_UV USE HPLC-UV (Robust, Low Cost, QC Friendly) Q_Coelution->Res_UV Yes Q_Coelution->Res_MS No (Co-elution risk)

Figure 2: Method Selection Decision Tree. Prioritize UV for high-concentration, well-resolved samples. Default to MS for trace analysis or complex matrices.[1]

References

  • European Pharmacopoeia (Ph.[2] Eur.) . Brotizolam Monograph 1192. (Defines Impurity A/Desbromobrotizolam limits and UV methods). [Link][1][2]

  • ICH Harmonised Tripartite Guideline . Validation of Analytical Procedures: Text and Methodology Q2(R1). (Guidelines for LOD/LOQ determination in UV vs MS). [Link]

  • Catot, N. et al. Stability-indicating HPLC-DAD method for the determination of Brotizolam. Journal of Pharmaceutical and Biomedical Analysis. (Demonstrates UV limitations in degradation studies). [Link]

  • Smyth, W.F. Electrospray ionization mass spectrometric behaviour of selected drugs and their impurities. (Mechanistic explanation of benzodiazepine ionization). [Link]

Sources

A Comparative Guide to Forced Degradation Studies for the Confirmation of Brotizolam Impurity 1

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven approach to designing and executing forced degradation studies for Brotizolam, a potent thienodiazepine hypnotic.[1] The primary objective is to establish a robust, stability-indicating analytical method capable of unequivocally identifying and quantifying Brotizolam Impurity 1. We will move beyond rote protocol recitation to explore the underlying rationale for experimental choices, compare the utility of orthogonal analytical techniques—namely HPLC-UV and LC-MS/MS—and present a self-validating framework for data interpretation. This document is intended for researchers, analytical scientists, and drug development professionals tasked with impurity profiling and ensuring drug substance and product stability.

The Regulatory Imperative and Scientific Rationale for Forced Degradation

Forced degradation, or stress testing, is a critical component of the drug development lifecycle, mandated by regulatory bodies worldwide, including the International Council for Harmonisation (ICH).[2][3] The core purpose of these studies is to intentionally degrade a drug substance using conditions more severe than accelerated stability testing.[4] This process serves several key objectives:

  • Elucidation of Degradation Pathways: It helps to identify the likely degradation products that could form under various environmental influences.[4][5]

  • Development of Stability-Indicating Methods: The data generated is fundamental to developing and validating analytical methods that can separate the active pharmaceutical ingredient (API) from its degradation products, ensuring that the method is "stability-indicating."[5]

  • Understanding Intrinsic Stability: It provides a comprehensive understanding of the molecule's inherent chemical stability, which informs formulation development, packaging selection, and storage conditions.[4]

According to ICH guideline Q1A(R2), stress testing should include the effects of temperature, humidity, acid/base hydrolysis, oxidation, and photolysis.[2][6] A well-designed study aims for a target degradation of 5-20%, providing sufficient levels of degradants for detection and characterization without destroying the molecule entirely.[6][7][8]

Designing the Brotizolam Forced Degradation Study

Brotizolam (IUPAC Name: 2-Bromo-4-(2-chlorophenyl)-9-methyl-6H-thieno[3,2-f][6][9][10]triazolo[4,3-a][9][10]diazepine) is a complex heterocyclic molecule.[1] Its thieno-triazolo-diazepine core suggests potential susceptibility to hydrolysis at the diazepine ring and oxidative or photolytic degradation. The goal is to apply specific stress conditions to generate and subsequently identify this compound.

Overall Experimental Workflow

The logical flow of the study is designed to systematically generate degradants, analyze them with complementary techniques, and confirm the identity of the target impurity.

FDS_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Confirmation Brotizolam_API Brotizolam API / Drug Product Stock_Solution Prepare Stock Solution (e.g., 1 mg/mL in ACN:Water) Brotizolam_API->Stock_Solution Acid Acid Hydrolysis (HCl) Stock_Solution->Acid Expose to Stress Base Base Hydrolysis (NaOH) Stock_Solution->Base Expose to Stress Oxidation Oxidation (H₂O₂) Stock_Solution->Oxidation Expose to Stress Thermal Thermal (Heat) Stock_Solution->Thermal Expose to Stress Photo Photolytic (UV/Vis Light) Stock_Solution->Photo Expose to Stress HPLC_UV Strategy 1: HPLC-UV Analysis (Quantitation & Purity) Acid->HPLC_UV Analyze Samples Base->HPLC_UV Analyze Samples Oxidation->HPLC_UV Analyze Samples Thermal->HPLC_UV Analyze Samples Photo->HPLC_UV Analyze Samples LCMS Strategy 2: LC-MS/MS Analysis (Identification & Confirmation) HPLC_UV->LCMS Confirm Peak Identity Data Data Interpretation: Compare RT, UV Spectra, & Mass Data with Impurity 1 Reference Standard LCMS->Data

Caption: High-level workflow for the forced degradation and analysis of Brotizolam.

Detailed Experimental Protocols

The following protocols are designed as a starting point. The concentration of stressors and exposure times should be adjusted to achieve the target 5-20% degradation of the Brotizolam parent peak.[8]

Initial Sample Preparation: Prepare a 1.0 mg/mL stock solution of Brotizolam in a suitable solvent mixture, such as acetonitrile/water (50:50 v/v). A control sample (unstressed) should be prepared by diluting the stock solution with the mobile phase to the target analytical concentration (e.g., 100 µg/mL).

  • Acid Hydrolysis:

    • To 1 mL of the Brotizolam stock solution, add 1 mL of 0.1 M Hydrochloric Acid (HCl).

    • Incubate the mixture in a water bath at 60°C for 4 hours.

    • Cool the sample to room temperature and neutralize by adding 1 mL of 0.1 M Sodium Hydroxide (NaOH).

    • Dilute to a final volume of 10 mL with the mobile phase.

    • Causality: Acidic conditions are known to hydrolyze amide and azomethine bonds, which are present in the diazepine ring structure of benzodiazepine analogs.[11]

  • Base Hydrolysis:

    • To 1 mL of the Brotizolam stock solution, add 1 mL of 0.1 M Sodium Hydroxide (NaOH).

    • Incubate the mixture at room temperature for 2 hours.

    • Neutralize the sample by adding 1 mL of 0.1 M Hydrochloric Acid (HCl).

    • Dilute to a final volume of 10 mL with the mobile phase.

    • Causality: Basic conditions also promote hydrolysis, often through different mechanisms and yielding different degradation products than acid-catalyzed reactions.

  • Oxidative Degradation:

    • To 1 mL of the Brotizolam stock solution, add 1 mL of 3% Hydrogen Peroxide (H₂O₂).

    • Keep the sample at room temperature for 6 hours, protected from light.

    • Dilute to a final volume of 10 mL with the mobile phase.

    • Causality: Oxidation mimics degradation from atmospheric oxygen or interaction with oxidative excipients. Heteroatoms, such as the sulfur in the thieno ring and nitrogens in the diazepine and triazolo rings of Brotizolam, are common sites for oxidation.

  • Thermal Degradation:

    • Place the solid Brotizolam drug substance in a hot air oven maintained at 80°C for 24 hours.

    • After exposure, allow the sample to cool, then weigh and prepare a solution at the target analytical concentration.

    • Causality: Thermal stress provides the energy to overcome activation barriers for degradation reactions that may not occur at ambient temperatures, testing the molecule's overall thermodynamic stability.

  • Photolytic Degradation:

    • Expose the Brotizolam stock solution in a quartz cuvette to a photostability chamber.

    • The exposure should comply with ICH Q1B guidelines, which recommend an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[8]

    • A control sample should be wrapped in aluminum foil and placed in the same chamber to differentiate between thermal and photolytic effects.

    • After exposure, dilute the sample to the target analytical concentration.

    • Causality: Light energy, particularly in the UV spectrum, can be absorbed by chromophores in the molecule, leading to photochemical reactions and degradation.

Comparative Analytical Strategies: HPLC-UV vs. LC-MS/MS

The choice of analytical technique is paramount. While HPLC-UV is the workhorse for routine quality control, LC-MS/MS provides the specificity required for definitive identification. A comprehensive study should leverage both.

Analytical_Comparison cluster_hplc Strategy A: HPLC-UV cluster_lcms Strategy B: LC-MS/MS hplc_inject Inject Stressed Sample hplc_sep Chromatographic Separation (e.g., C18 Column) hplc_inject->hplc_sep hplc_detect UV Detection (e.g., 254 nm) hplc_sep->hplc_detect hplc_output Chromatogram: - Retention Time (RT) - Peak Area (%) hplc_detect->hplc_output Final_Confirm Definitive Confirmation hplc_output->Final_Confirm lcms_inject Inject Stressed Sample lcms_sep Chromatographic Separation (Identical to HPLC) lcms_inject->lcms_sep lcms_detect Mass Spectrometry (ESI+, QTOF or Triple Quad) lcms_sep->lcms_detect lcms_output Mass Spectrum: - Parent Mass [M+H]⁺ - Fragmentation Pattern lcms_detect->lcms_output lcms_output->Final_Confirm

Caption: Comparison of HPLC-UV and LC-MS/MS analytical workflows.

Strategy A: Stability-Indicating HPLC-UV Method

This method is designed to separate Brotizolam from all potential degradation products, including Impurity 1.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Purpose: This method provides quantitative data on the extent of degradation (by observing the decrease in the parent peak area) and the formation of new peaks. The peak corresponding to Impurity 1 can be tentatively identified by comparing its retention time to that of a reference standard.

Strategy B: Confirmatory LC-MS/MS Analysis

This technique is used to confirm the identity of the peaks observed in the HPLC-UV analysis. The same chromatographic conditions can be used, with the eluent directed into a mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)

  • Analysis:

    • Full Scan (TOF-MS): Acquire the accurate mass of the eluting peaks to determine their elemental composition. Brotizolam has a molecular formula of C₁₅H₁₀BrClN₄S and a molar mass of 393.69 g·mol⁻¹.[1] The expected [M+H]⁺ ion would be around m/z 394.95.

    • Tandem MS (MS/MS): Select the parent ion of interest (e.g., the [M+H]⁺ of the suspected Impurity 1 peak) and fragment it to obtain a characteristic fragmentation pattern. This pattern is a unique "fingerprint" for the molecule.[12]

Data Interpretation and Confirmation of Impurity 1

A self-validating system requires cross-correlation of data from multiple sources. The peak corresponding to this compound is confirmed by fulfilling all of the following criteria:

  • Co-elution: The peak in the stressed sample must have the same retention time as the certified reference standard of this compound when analyzed under the identical HPLC method.

  • UV Spectral Match: The UV spectrum of the peak in the stressed sample, obtained from a Diode Array Detector (DAD), must match that of the Impurity 1 reference standard.

  • Mass Spectrometric Match: The mass spectrum (both parent mass and MS/MS fragmentation pattern) of the peak must be identical to that of the Impurity 1 reference standard.[13]

Table 1: Hypothetical Forced Degradation Results for Brotizolam (HPLC-UV Data)
Stress ConditionBrotizolam Assay (%)Area % of Impurity 1 PeakTotal Impurities (%)Mass Balance (%)
Control (Unstressed) 99.9Not Detected0.1100.0
Acid Hydrolysis (0.1M HCl, 60°C) 88.510.2 11.499.9
Base Hydrolysis (0.1M NaOH, RT) 95.21.54.799.9
Oxidation (3% H₂O₂, RT) 85.1Not Detected14.899.9
Thermal (80°C, Solid) 98.70.51.299.9
Photolytic (ICH Q1B) 92.33.17.699.9

This data indicates that acid hydrolysis is the most significant pathway for the formation of Impurity 1.

Table 2: Comparative Analytical Data for Peak Confirmation
AnalyteRetention Time (min)UV λmax (nm)Parent Ion [M+H]⁺ (m/z)Key MS/MS Fragments (m/z)
Impurity 1 Ref. Standard 12.5252, 298Hypothetical: 412.94Hypothetical: 384.9, 291.0
Peak at 12.5 min in Acid Sample 12.5252, 298412.94384.9, 291.0
Brotizolam Parent 15.2254, 310394.95Known Fragments

The perfect match in all analytical parameters provides definitive confirmation that the peak generated under acidic stress is this compound.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to conducting forced degradation studies for Brotizolam with the specific goal of confirming the identity of Impurity 1. By integrating ICH-compliant stress conditions with orthogonal analytical techniques (HPLC-UV and LC-MS/MS), a stability-indicating method can be confidently developed and validated. The key to a trustworthy study lies not just in executing the protocols, but in understanding the chemical rationale behind each step and using a multi-faceted data analysis strategy to provide unequivocal peak identification. This approach ensures regulatory compliance, deepens molecular understanding, and ultimately contributes to the development of a safe and stable pharmaceutical product.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Brotizolam?
  • ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • MedCrave online. (2016, December 14). Forced Degradation Studies.
  • Ministry of Health, Labour and Welfare. (n.d.). Analytical Method for Brotizolam (Targeted to animal products).
  • ResolveMass Laboratories. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube.
  • International Journal of Creative Research Thoughts. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • Wikipedia. (n.d.). Brotizolam.
  • National Center for Biotechnology Information. (n.d.). Brotizolam. PubChem.
  • Panderi, I., et al. (1998). Acidic hydrolysis of bromazepam studied by high performance liquid chromatography. Isolation and identification of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 791-799.
  • ResearchGate. (n.d.). Quantitative analysis of 33 benzodiazepines, metabolites and benzodiazepine-like substances in whole blood by liquid chromatography-(tandem) mass spectrometry.
  • Asian Journal of Pharmaceutical and Clinical Research. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies.
  • precisionFDA. (n.d.). BROTIZOLAM.
  • Global Substance Registration System. (n.d.). BROTIZOLAM.
  • El-safty, M. M., et al. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2021, 5565438.
  • ResearchGate. (n.d.). Characterisation of oxazepam degradation products by high-performance liquid chromatography/electrospray ionisation mass spectrometry and electrospray ionisation quadrupole time-of-flight tandem mass spectrometry.
  • Singh, R., et al. (2022). Characterization of potential degradation products of brexpiprazole by liquid chromatography/quadrupole-time-of-flight mass spectrometry and nuclear magnetic resonance, and prediction of their physicochemical properties by ADMET Predictor™. Rapid Communications in Mass Spectrometry, 36(23), e9415.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Brotizolam Impurity 1

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the pharmaceutical industry, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. Brotizolam, a potent thienotriazolodiazepine, and its related impurities, demand meticulous handling not only during research but also at the end of their use. This guide provides an in-depth, procedural framework for the proper disposal of Brotizolam Impurity 1, grounding every recommendation in the principles of regulatory compliance, environmental stewardship, and occupational safety.

The disposal of any pharmacologically active compound, particularly a benzodiazepine analogue like Brotizolam, is governed by a multi-layered regulatory landscape. The primary concerns are twofold: preventing the diversion of controlled substances and mitigating environmental contamination. As such, disposal procedures must satisfy the stringent requirements of the Drug Enforcement Administration (DEA) concerning controlled substances and the Environmental Protection Agency (EPA) regarding hazardous waste.[1][2][3]

This document serves as an operational directive, empowering laboratory personnel to manage this specific waste stream with confidence and precision. We will proceed by first understanding the hazard profile of the substance, then detailing the necessary safety precautions, and finally outlining a step-by-step disposal protocol.

Part 1: Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the potential hazards is paramount. While specific toxicological data for every impurity may not be available, a foundational principle of laboratory safety is to treat impurities with the same or a higher level of caution as the active parent compound.

Brotizolam is classified as a hazardous substance and exhibits several key risks.[4][5] Its high potency and pharmacological activity mean that even small quantities can have physiological effects.[6] The Safety Data Sheet (SDS) for Brotizolam provides critical safety information that must be extended to its impurities.[5]

Hazard Category Description GHS Pictogram Precautionary Statements
Acute Toxicity Harmful if swallowed or inhaled.P261, P264, P301+P312, P304+P340
Health Hazard Suspected of damaging fertility or the unborn child. May cause harm to breast-fed children. May cause drowsiness or dizziness.[5][7]P201, P202, P260, P263, P271, P281[5][7]
Physical Properties Colorless crystals or tan solid, practically insoluble in water.[4][8] Avoid reaction with oxidizing agents.[4]N/AP220 (Keep away from clothing and other combustible materials)

Causality: The high potency and health hazards associated with Brotizolam mandate that its impurities be handled as hazardous waste. The insolubility in water is a critical factor; it means the compound will not dilute in wastewater systems, leading to persistent environmental contamination and potential impact on aquatic life.[8] Therefore, disposal via sewering (down the drain) is strictly prohibited by the EPA and is an irresponsible practice.[9][10]

Part 2: Personnel Protection and Spill Management

Adherence to proper personal protective equipment (PPE) protocols is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical, preventing any route of exposure.

Experimental Protocol: Standard PPE for Handling this compound

  • Hand Protection : Wear two pairs of nitrile gloves, with the outer pair changed immediately upon contamination.

  • Eye Protection : Use ANSI Z87.1-compliant safety glasses with side shields or, for greater protection against dust, chemical splash goggles.

  • Body Protection : A fully buttoned, knee-length laboratory coat is required. For tasks with a higher risk of splashes or dust generation, a disposable, fluid-resistant gown should be worn over the lab coat.

  • Respiratory Protection : If handling the solid form of this compound outside of a certified chemical fume hood, a NIOSH-approved N95 respirator is mandatory to prevent inhalation of airborne particles.

Spill Management

Even with careful handling, spills can occur. A prepared response is essential.

  • Minor Spills (Solid) :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid generating dust.

    • Use a scoop or forceps to collect the material and place it into a designated hazardous waste container.

    • Clean the spill area with a suitable laboratory detergent, followed by several rinses with water.

    • All cleanup materials are considered hazardous waste and must be disposed of accordingly.[4]

  • Major Spills :

    • Evacuate the area immediately.

    • Alert your institution's Environmental Health & Safety (EHS) department.

    • Prevent entry into the area.

    • Allow only trained emergency responders to handle the cleanup.

Part 3: Step-by-Step Disposal Protocol

The disposal of this compound is a multi-step process that requires careful segregation and documentation. The ultimate goal is to render the controlled substance "non-retrievable," a standard mandated by the DEA.[1][11] This means the substance cannot be transformed to a physical or chemical state or form which would allow it to be recovered.

G cluster_0 Step 1: Generation & Classification cluster_1 Step 2: Segregation & Collection cluster_2 Step 3: Institutional Management cluster_3 Step 4: Final Disposition (Off-Site) A Waste Generation (this compound) B Classify Waste: 1. DEA Controlled Substance? 2. EPA RCRA Hazardous? A->B C Segregate into Approved, Labeled Waste Container 'Hazardous Drug Waste' B->C D Maintain DEA Logbook (for controlled substances) C->D If applicable E Store in Secure, Designated Waste Area D->E F Schedule Pickup by Licensed Contractor E->F G Transport by Licensed Hazardous Waste Hauler F->G H Destruction via Permitted Incineration or Chemical Digestion (Meets DEA 'Non-Retrievable' Standard) G->H

Caption: Waste Disposal Workflow for this compound.

Detailed Procedural Steps:

  • Waste Characterization : At the point of generation, all waste containing this compound must be characterized. Given that Brotizolam is a benzodiazepine analogue, it should be managed as a DEA-controlled substance.[1] Furthermore, due to its toxicological profile, it should be conservatively managed as an EPA RCRA hazardous waste unless determined otherwise by your EHS department.[3][12]

  • Waste Segregation and Collection :

    • Primary Container : Dispose of all solid waste (e.g., contaminated filter paper, weighing boats, gloves) directly into a designated, leak-proof, and clearly labeled hazardous waste container. The label must read "HAZARDOUS DRUG WASTE ONLY".[13]

    • Empty Vials : Even "empty" vials that once contained the impurity are not truly empty and must be disposed of as hazardous waste. They should not be placed in regular glass recycling or trash.

    • Sharps : Needles, syringes, or other sharps contaminated with the impurity must be placed in a designated "HAZARDOUS DRUG SHARPS" container.

    • Aqueous/Solvent Waste : If the impurity is dissolved in a solvent, the entire solution is considered hazardous waste. It must be collected in a compatible, sealed waste container, properly labeled with all chemical constituents. Never mix incompatible waste streams.

  • Documentation (DEA Requirement) : For Brotizolam and its controlled impurities, meticulous records must be kept. While waste remaining after administration to a patient has different requirements, in a research setting, unused or expired inventory must be accounted for.[2] Your institution will have a specific protocol for documenting the destruction of controlled substances, which typically involves a logbook and witnessed disposal.

  • Storage Prior to Disposal : The collected hazardous waste containers must be stored in a secure, designated satellite accumulation area within or near the laboratory. This area should be clearly marked and have secondary containment to prevent spills from spreading.

  • Final Disposal (Institutional Responsibility) : The final step is managed by your institution, not the individual researcher.

    • A licensed hazardous waste contractor will collect the waste containers.

    • The contractor transports the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).

    • The required method of destruction for controlled and hazardous pharmaceutical waste is high-temperature incineration or a DEA-compliant chemical digestion process.[1][2] This is the only way to ensure the compound is destroyed and rendered non-retrievable.

By adhering to this structured protocol, you ensure that the disposal of this compound is conducted in a manner that is safe for you and your colleagues, compliant with all federal and state regulations, and responsible to the environment.

References

  • DEA Pharmaceutical Disposal Regulations . Rx Destroyer. Available from: [Link]

  • Disposal of Controlled Substances . Federal Register. Available from: [Link]

  • DEA Rule on the Disposal of Controlled Substances . American Society of Health-System Pharmacists (ASHP). Available from: [Link]

  • Best practices for disposal of controlled substances . Practice Greenhealth. Available from: [Link]

  • New EPA Rule on Pharmaceutical Waste Disposal . LeadingAge. Available from: [Link]

  • Updated Rules for EPA hazardous pharmaceutical waste Sewering . Hazardous Waste Experts. Available from: [Link]

  • Disposal of Controlled Substance Prescription Medications Abandoned at a Practitioner’s Registered Location . Drug Enforcement Administration Diversion Control Division. Available from: [Link]

  • Management of Hazardous Waste Pharmaceuticals . U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • EPA Hazardous Pharmaceutical Waste Management Overview . Secure Waste. Available from: [Link]

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities . U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • Brotizolam Impurities and Related Compound . Veeprho. Available from: [Link]

  • Brotizolam PubChem CID 2451 . National Center for Biotechnology Information. Available from: [Link]

  • Chemical Properties of Brotizolam, M (hydroxy-), acetylated . Cheméo. Available from: [Link]

  • eTool: Hospitals - Pharmacy - Disposal of Hazardous Drugs . Occupational Safety and Health Administration (OSHA). Available from: [Link]

  • Waste Management of Hazardous Drugs . Defense Centers for Public Health. Available from: [Link]

  • Etizolam: Information for Health Care Providers . Alberta Health Services. Available from: [Link]

  • Etizolam: A rapid review on pharmacology, non‐medical use and harms . ResearchGate. Available from: [Link]

  • Etizolam: A rapid review on pharmacology, non-medical use and harms . PubMed. Available from: [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. Available from: [Link]

  • ASHP Guidelines on Handling Hazardous Drugs . American Society of Health-System Pharmacists (ASHP). Available from: [Link]

  • USP 800 & Hazardous Drug Disposal . Stericycle. Available from: [Link]

  • What is the treatment for Etizolam (thienodiazepine) toxicity? . Dr.Oracle. Available from: [Link]

  • What is Etizolam (Thienodiazepine derivative)? . Dr.Oracle. Available from: [Link]

  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash . U.S. Food & Drug Administration (FDA). Available from: [Link]

Sources

Personal protective equipment for handling Brotizolam Impurity 1

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety Protocol: Handling Brotizolam Impurity 1

A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Handling

This guide provides essential safety and logistical information for the handling of this compound. As the specific toxicological properties of this impurity may not be fully characterized, a conservative approach is mandated. All procedures must be based on the precautionary principle, treating the impurity with a degree of caution equal to or greater than that of the active parent compound, Brotizolam. Brotizolam is a high-potency thienodiazepine, a class of compounds that requires stringent handling protocols to prevent occupational exposure.[1][2][3][4]

This document outlines the minimum personal protective equipment (PPE) requirements, operational plans, and disposal procedures. It is intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a contamination-free work environment.

Hazard Assessment: Understanding the Risk

Brotizolam is a potent sedative-hypnotic agent with known reproductive and developmental toxicity.[2][3][5][6] Given the lack of specific data for its impurities, this compound must be handled as a substance with high acute and chronic toxicity. The primary routes of exposure are inhalation of airborne particles and dermal absorption.[2][7]

Table 1: Hazard Profile of Brotizolam (Parent Compound)

Hazard Classification Description Source(s)
Acute Toxicity Harmful if swallowed or inhaled. May cause drowsiness or dizziness.[3][5][6] Santa Cruz Biotechnology MSDS[2], Cayman Chemical SDS[5]
Reproductive Toxicity Suspected of damaging fertility or the unborn child. May cause harm to breast-fed children.[5][6] Cayman Chemical SDS[5]
Systemic Effects Systemic effects may result following skin absorption.[2] Santa Cruz Biotechnology MSDS[2]
Chronic Effects Repeated or long-term exposure may produce cumulative health effects.[2] Santa Cruz Biotechnology MSDS[2]

| Physical Form | Colorless crystals.[2] Dust clouds may be a hazard if generated.[2] | Santa Cruz Biotechnology MSDS[2] |

Due to these significant hazards, this compound should be managed under a high-potency compound handling program, defaulting to a high hazard category (e.g., SafeBridge Category 3 or 4) which necessitates the use of engineering controls and a robust PPE protocol.[1]

The Hierarchy of Controls: A Mandated Approach

Personal Protective Equipment (PPE) is the last line of defense against exposure.[8] The primary methods for personnel protection must always be engineering and administrative controls. This risk management hierarchy is a fundamental principle of laboratory safety.

cluster_0 Hierarchy of Controls for Potent Compounds elimination Elimination (Not Feasible) substitution Substitution (Not Feasible) elimination->substitution engineering Engineering Controls (Primary Barrier) - Isolators / Glove Boxes - Closed System Transfers - Ventilated Enclosures (Fume Hoods) substitution->engineering administrative Administrative Controls - Standard Operating Procedures (SOPs) - Restricted Access - Specialized Training engineering->administrative ppe Personal Protective Equipment (PPE) (Final Barrier) - Respirators, Gowns, Gloves, Eye Protection administrative->ppe

Caption: The Hierarchy of Controls prioritizes engineering solutions over PPE.

Personal Protective Equipment (PPE) Protocol

The selection and use of PPE must be rigorously followed for all operations involving this compound, from initial weighing to final disposal.

Hand Protection: Double Gloving

Double gloving is mandatory to provide a failsafe against contamination.[9][10]

  • Inner Gloves: One pair of powder-free nitrile gloves. The cuff of this glove should be worn under the cuff of the lab gown.[8][9]

  • Outer Gloves: A second pair of powder-free nitrile gloves, tested for resistance to chemicals. The cuff of this glove must be worn over the cuff of the lab gown, creating a complete seal.[8][9]

  • Frequency of Change: Outer gloves must be changed every 30-60 minutes or immediately if contamination is suspected or a breach is observed.[8] Inner gloves should be changed with every gown change.

Body Protection: Impermeable Gown

A disposable, low-permeability gown is required to protect against skin contact.

  • Specifications: The gown must be made of a lint-free, low-permeability fabric, feature a solid front, long sleeves, and tight-fitting knit or elastic cuffs.[9][11] It must close in the back to eliminate gaps in the front of the body.[11]

  • Usage: Gowns must not be worn outside of the designated handling area. They must be changed immediately after a spill or at the end of a task, and disposed of as hazardous waste.[11]

Respiratory Protection

Respiratory protection is critical, especially when handling the compound as a powder or when aerosolization is possible. Surgical masks offer no protection from chemical particulates or vapors and must not be used. [8][11]

  • Standard Operations (e.g., weighing, transfers in a ventilated enclosure): A fit-tested N95 or N100 respirator is the minimum requirement to protect against airborne particulates.[8][10]

  • High-Risk Scenarios (e.g., cleaning large spills, potential vapor exposure): A Powered Air-Purifying Respirator (PAPR) is required.[10] A PAPR provides a higher protection factor and is essential when concentrations of airborne contaminants may be high.

All personnel requiring respirator use must be part of a formal respiratory protection program that includes medical clearance, fit-testing, and training, in accordance with OSHA standards.[8]

Eye and Face Protection

Full protection of the eyes and face is mandatory to prevent exposure from splashes or splatters.

  • Minimum Requirement: Chemical splash goggles are required for all handling activities.[8][11] Standard safety glasses, even with side shields, are insufficient.[8][11]

  • Recommended Practice: A full-face shield worn over chemical splash goggles provides the highest level of protection and is strongly recommended, especially when working outside of an isolator or during wet chemistry procedures.[8]

Table 2: Summary of PPE Requirements by Task

Task Hand Protection Body Protection Respiratory Protection Eye/Face Protection
Weighing/Handling Powder Double Nitrile Gloves Impermeable Gown Fit-Tested N95/N100 (PAPR for large quantities) Goggles & Face Shield
Handling Solutions Double Nitrile Gloves Impermeable Gown N/A (inside certified fume hood) Goggles (Face Shield recommended)
Spill Cleanup (Large) Double Nitrile Gloves Impermeable Gown PAPR Goggles & Face Shield

| Waste Disposal | Double Nitrile Gloves | Impermeable Gown | N/A | Goggles |

Procedural Plans: Donning and Doffing PPE

The order of donning and doffing PPE is critical to prevent cross-contamination. The guiding principle is to move from "cleanest" to "dirtiest" when removing PPE.

cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) don1 1. Gown don2 2. Respirator don1->don2 don3 3. Goggles / Face Shield don2->don3 don4 4. Inner Gloves (Under Cuff) don3->don4 don5 5. Outer Gloves (Over Cuff) don4->don5 doff1 1. Outer Gloves (Most Contaminated) doff2 2. Gown & Inner Gloves (Remove together, turning inside out) doff1->doff2 doff3 3. Exit Handling Area doff2->doff3 doff4 4. Goggles / Face Shield doff3->doff4 doff5 5. Respirator doff4->doff5 doff6 6. Wash Hands Thoroughly doff5->doff6

Caption: Standardized donning and doffing sequences minimize exposure risk.

Disposal Plan

All materials that come into contact with this compound are considered hazardous waste.

  • PPE: All used PPE, including gloves, gowns, and disposable respirators, must be placed in a clearly labeled, sealed hazardous waste container immediately after removal.[10]

  • Consumables: Any lab consumables (e.g., weigh boats, pipette tips, vials) must also be disposed of in the designated hazardous waste stream.

  • Regulations: All waste must be handled and disposed of in strict accordance with local, state, and federal regulations.[2] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.

References

  • High-Potency APIs: Containment and Handling Issues. Pharmaceutical Technology. [Link]

  • Handling & Processing of Potent Compounds: A Holistic Approach. IPS - Integrated Project Services, LLC. [Link]

  • Best Practices For Handling Potent APIs. Outsourced Pharma. [Link]

  • It's more than just being Fragile : How to Handle Potent Formulation? Esco Pharma. [Link]

  • Brotizolam Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare (EDQM). [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Practice News. [Link]

  • Personal Protective Equipment (PPE) | Occupational Safety and Health Administration. OSHA. [Link]

  • Safe Handling of Hazardous Drugs - USP<800>. East Portland PCC. [Link]

  • Personal protective equipment for preparing toxic drugs. GERPAC. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

  • BROTIZOLAM. precisionFDA. [Link]

  • Brotizolam. PubChem, National Institutes of Health. [Link]

  • Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration. [Link]

  • Brotizolam. Wikipedia. [Link]

  • Brotizolam (PIM 919). INCHEM. [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。